molecular formula C7H12N2O2 B1529585 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane CAS No. 1389264-35-0

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Katalognummer: B1529585
CAS-Nummer: 1389264-35-0
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: XZZAMVXWXHQBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.19 g/mol . It is a member of the azaspiro[4.5]decane family, a class of structures recognized in scientific research for their relevance in medicinal chemistry and as valuable scaffolds in organic synthesis . Spirocyclic frameworks like this one are frequently investigated as core structures in the development of pharmacologically active compounds. Scientific literature indicates that structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been studied for their potent inhibitory effect on neural calcium uptake, suggesting research applications in models of neuroprotection . Furthermore, such spiro[4,5]decane derivatives have been explored in patent literature for their potential use in pharmaceutical compositions, highlighting the continued research interest in this structural class . The compound is offered with a high purity level of 95% and is available for immediate shipment . As a specialized chemical building block, it is intended for use in discovery and development activities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access the compound's safety data sheet and specification sheet for detailed handling and storage information.

Eigenschaften

IUPAC Name

8-oxa-2,6-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(2-4-11-6)1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZAMVXWXHQBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1389264-35-0)

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and professionals in drug development, this document serves as a foundational guide to the heterocyclic compound 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane. It compiles all publicly available data and offers expert analysis on its potential, addressing the current information gap in scientific literature.

Core Compound Identity and Structure

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane, identified by CAS number 1389264-35-0, is a novel spirocyclic molecule. Its structure is defined by the fusion of a piperidine ring and a hydantoin-like ring system through a single, shared spiro carbon atom. The formal IUPAC designation for this compound is 8-oxa-2,6-diazaspiro[4.5]decan-7-one[1]. This rigid, three-dimensional architecture is a key feature, offering potential for highly specific molecular interactions in a biological context.

Caption: Chemical structure of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane.

Physicochemical Data

While comprehensive experimental data is scarce, key physicochemical properties have been calculated and are available in public databases. These parameters are essential for predicting the compound's behavior in biological systems and for designing future experiments.

PropertyValueData Source
Molecular Formula C₇H₁₂N₂O₂PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis, Handling, and Procurement

Synthetic Approaches

A validated, step-by-step synthesis protocol for 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane has not yet been published in peer-reviewed literature. However, the commercial availability of a Boc-protected variant, 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane, strongly suggests that a viable synthetic pathway exists[2]. The final step to acquiring the target compound would likely involve a standard deprotection reaction to remove the tert-Butyloxycarbonyl (Boc) group. Research on related spirodiamines indicates that their synthesis can be complex and may require careful management of reaction conditions to avoid molecular rearrangements[3].

Laboratory Handling and Storage

As a standard practice for heterocyclic organic compounds, the following precautions are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Operations should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Potential Research Applications & Forward-Looking Analysis

The true potential of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane lies in its unexplored biological activity. The structural motifs incorporated within the molecule are found in compounds with established pharmacological relevance, providing a strong rationale for its investigation.

  • Central Nervous System (CNS) Drug Discovery: The related 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop potent and selective M1 muscarinic agonists, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease[4]. The rigid spirocyclic core of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane could be instrumental in designing novel CNS drug candidates with improved selectivity and pharmacokinetic profiles.

  • Antimicrobial and Antioxidant Agents: Research into spiro-heterocycles has demonstrated their potential as effective antimicrobial and antioxidant agents. For example, certain spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have shown significant antibacterial activity[5]. The unique arrangement of nitrogen and oxygen atoms in 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane makes it a compelling candidate for screening against various pathogens and for evaluating its ability to mitigate oxidative stress.

Proposed Experimental Workflow

To unlock the potential of this molecule, a structured, multi-stage research plan is essential. The following workflow outlines a logical progression from basic characterization to preclinical evaluation.

A Synthesis & Purification B Structural & Purity Analysis (NMR, LC-MS, X-Ray) A->B Verification C Biological Screening (Target-based & Phenotypic) B->C Screening D Hit-to-Lead Optimization (SAR Studies) C->D Optimization E Preclinical Evaluation (In vivo Efficacy & Safety) D->E Validation

Caption: A logical workflow for the investigation of novel compounds.

Conclusion

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane represents an under-explored area of chemical space. Its unique spirocyclic structure, combined with the presence of pharmacologically relevant functional groups, makes it a high-priority candidate for synthesis and biological evaluation. This guide provides the foundational knowledge necessary for researchers to begin investigating this promising molecule, which holds potential for development in multiple therapeutic areas, from neurodegenerative diseases to infectious agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207586, 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane. Available from: [Link]

  • Orion Científica. 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane. Available from: [Link]

  • Abdel-Magid, A. F., et al. (2012). Synthesis of Spirodiamines. ResearchGate. Available from: [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(20), 2873-2880. Available from: [Link]

  • Balan, B., et al. (2018). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 23(7), 1671. Available from: [Link]

Sources

The 8-oxa-2,6-diazaspiro[4.5]decan-7-one Scaffold: Structural Architecture and Synthetic Methodology

[1]

Molecular Identity & Structural Logic

The 8-oxa-2,6-diazaspiro[4.5]decan-7-one scaffold represents a specific subclass of spirocyclic heterocycles where a pyrrolidine ring is spiro-fused to a 1,3-oxazinan-2-one system.[1] Unlike "flat" aromatic scaffolds, this moiety offers significant

Chemical Nomenclature & Identifiers
  • IUPAC Name: 8-oxa-2,6-diazaspiro[4.5]decan-7-one[1][2]

  • Common Scaffolds: Spiro[pyrrolidine-3,4'-[1,3]oxazinan]-2'-one (Systematic)[1]

  • CAS Registry Number: 1389264-35-0[1][2]

  • SMILES: C1NCC2(C1)NC(=O)OCC2

  • InChIKey: XZZAMVXWXHQBDF-UHFFFAOYSA-N[1][2]

Physicochemical Profile

The following properties highlight the scaffold's utility as a fragment-based drug discovery (FBDD) starting point.

PropertyValueSignificance in MedChem
Molecular Weight 156.18 g/mol Ideal for fragment-based screening (<300 Da).[1]
LogP (Predicted) ~ -0.3Highly polar; excellent for lowering lipophilicity in lead optimization.[1]
H-Bond Donors 2Secondary amines allow for further derivatization.[1]
H-Bond Acceptors 3Carbonyl and ether oxygen provide interaction points.[1]
Topological Polar Surface Area 50.4 ŲWell within the range for blood-brain barrier (BBB) penetration.[1]

Synthetic Architecture

The construction of the 8-oxa-2,6-diazaspiro[4.5]decan-7-one core requires the precise installation of a tertiary amine and a hydroxy-ethyl side chain at the quaternary spiro-carbon.[1]

Retrosynthetic Analysis

The most robust route to this scaffold avoids the instability of hemi-aminal intermediates by utilizing Ellman’s sulfinamide auxiliary chemistry .[1] This approach allows for the stereocontrolled introduction of the nitrogen atom at the quaternary center, followed by ring closure of the oxazinanone.

Strategic Disconnection:

  • Spiro-Junction: Formed via nucleophilic addition to a pyrrolidinone-derived imine.[1]

  • Oxazinanone Ring: Closed via intramolecular cyclization of a 1,3-amino alcohol intermediate using a phosgene equivalent (CDI).[1]

Detailed Experimental Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Sulfinyl Imine Formation

Reagents: tert-Butyl sulfinamide, Titanium(IV) ethoxide (

1
  • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.5 M).

  • Add (R)- or (S)-tert-butyl sulfinamide (1.1 eq) and

    
      (2.0 eq).[1]
    
  • Heat to reflux (70°C) for 12–16 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Cool to RT, quench with brine. Filter the resulting titanium salts through a pad of Celite. Concentrate the filtrate to yield the sulfinyl imine.

Step 2: Allylation (Introduction of C2-Linker)

Reagents: Allylmagnesium bromide, DCM/Ether.[1]

  • Cool the sulfinyl imine solution (in DCM) to -78°C.

  • Dropwise add Allylmagnesium bromide (1.5 eq). The sulfinyl group directs the stereochemistry (if chiral auxiliary used) and activates the imine.

  • Stir at -78°C for 2 hours, then warm to RT.

  • Causality: The allyl group serves as the masked 2-hydroxyethyl chain required for the 6-membered ring.[1]

Step 3: Oxidative Cleavage & Reduction

Reagents: Ozone (


  • Dissolve the homoallylic amine intermediate in MeOH/DCM (1:1) at -78°C.

  • Bubble

    
      until a blue color persists (ozonide formation).[1] Purge with 
    
    
    .
  • Add

    
      (5.0 eq) slowly at -78°C, then warm to RT.
    
  • Result: This converts the allyl group directly into a 2-hydroxyethyl group, yielding the 3-amino-3-(2-hydroxyethyl)pyrrolidine core (after acidic cleavage of the sulfinyl group with HCl/MeOH).[1]

Step 4: Cyclization to Carbamate

Reagents: 1,1'-Carbonyldiimidazole (CDI), DIPEA, DCM.[1]

  • Dissolve the amino-alcohol salt in dry DCM.[1] Add DIPEA (3.0 eq) to liberate the free amine.

  • Add CDI (1.2 eq) at 0°C. Stir for 1 hour, then reflux for 4 hours.

  • Mechanism: CDI activates the alcohol as an imidazole-carboxylate, which is then intramolecularly attacked by the tertiary amine (or vice-versa) to close the 6-membered ring.[1]

  • Purification: Flash column chromatography (MeOH/DCM) yields the protected 8-oxa-2,6-diazaspiro[4.5]decan-7-one .[1]

Visualization of Synthetic Logic

SynthesisPathKetoneN-Boc-3-pyrrolidinone(Starting Material)ImineSulfinyl ImineIntermediateKetone->ImineTi(OEt)4t-Bu-SulfinamideAllyl3-Allyl-3-aminoPrecursorImine->AllylAllylMgBr(Grignard Addn)AminoAlc3-Amino-3-(2-hydroxyethyl)DerivativeAllyl->AminoAlc1. O3 (Ozonolysis)2. NaBH4 (Red)3. HCl (Deprotect)Final8-oxa-2,6-diazaspiro[4.5]decan-7-oneAminoAlc->FinalCDI / DIPEA(Cyclization)

Figure 1: Step-wise synthetic pathway transforming a standard pyrrolidinone into the spiro-oxazinanone scaffold via Ellman auxiliary chemistry.

Medicinal Chemistry Applications

The 8-oxa-2,6-diazaspiro[4.5]decan-7-one scaffold is not merely a structural curiosity; it serves as a constrained bioisostere for piperazines and ethylenediamines.[1]

Conformational Restriction

By locking the nitrogen and oxygen into a spiro-ring system, the scaffold reduces the entropic penalty of binding to protein targets.[1] This is particularly relevant for:

  • GPCR Antagonists: The scaffold mimics the turn conformation of peptide ligands (e.g., in CGRP or Chemokine receptor antagonists).

  • Kinase Inhibitors: The spiro-orientation allows the projection of substituents into the solvent-exposed region or ribose pocket without disrupting the hinge-binding motif.[1]

Metabolic Stability

The incorporation of the cyclic carbamate (oxazinanone) protects the amine from metabolic oxidation (N-dealkylation) and reduces the basicity of the nitrogen at position 6, potentially mitigating hERG channel liability often associated with basic amines.[1]

References

  • PubChem Compound Summary. (2025). 8-oxa-2,6-diazaspiro[4.5]decan-7-one. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis logic).

  • Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Foundational chemistry for Step 1 & 2).[3]

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2256–2274. (Review of spiro-scaffold utility).

  • Muller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] (Reference for Fsp3 and physicochemical properties).

2,6-diaza-spiro[4.5]decane derivatives as privileged structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes established heterocyclic chemistry with "white space" intellectual property strategies, focusing on the under-utilized 2,6-diaza-spiro[4.5]decane scaffold.

Unlocking Novel IP Space in Privileged Spirocyclic Scaffolds

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (


-rich) architectures is a critical mandate. While the 2,8-diaza-spiro[4.5]decane  (piperidine-4-spiro-pyrrolidine) scaffold has been extensively mined for GPCR and kinase targets (e.g., LATS1/2 inhibitors, Opioid ligands), its regioisomer, the 2,6-diaza-spiro[4.5]decane , remains a "privileged but neglected" structure.

This guide posits that the 2,6-isomer offers a distinct vector orientation—an "angular" exit vector compared to the "linear" 2,8-geometry—providing a unique opportunity to modulate binding affinity in sterically demanding pockets (e.g., Chemokine receptors, Orphan GPCRs) while bypassing crowded intellectual property (IP) landscapes.

Structural Rationale & Vector Analysis

The "privileged" status of spirocycles stems from their ability to rigidly position pharmacophores in 3D space, reducing the entropic penalty of binding.

2.1 The Vector Divergence
  • 2,8-Diaza System: The nitrogen atoms are often positioned at a

    
     pseudo-linear angle (depending on conformation), mimicking extended peptide chains.
    
  • 2,6-Diaza System: The nitrogen in the 5-membered ring (N2) and the nitrogen in the 6-membered ring (N6) create a "kinked" or angular vector (approx.

    
     - 
    
    
    
    ). This mimics
    
    
    -turns
    in proteins, making it an ideal scaffold for peptidomimetics.
2.2 Physicochemical Advantages
  • High Fsp3 Score: Increases solubility and metabolic stability compared to flat heteroaromatics.

  • Lipophilicity Modulation: The secondary amines provide handles to fine-tune LogD without adding molecular weight "dead mass."

Visualization: Structural Logic & Vector Comparison

VectorAnalysis cluster_props Physicochemical Gains Flat Planar Aromatics (High Entropy Cost) Target GPCR/Kinase Binding Pocket Flat->Target Low Selectivity Spiro28 2,8-Diaza-spiro[4.5] (Linear Vector) Crowded IP Spiro28->Target Linear Fit Spiro26 2,6-Diaza-spiro[4.5] (Angular Vector) Novel IP Space Spiro26->Target Beta-Turn Mimic Prop1 Increased Solubility Spiro26->Prop1 Prop2 Metabolic Stability Spiro26->Prop2

Figure 1: Comparative vector analysis showing the strategic advantage of the 2,6-diaza isomer in targeting beta-turn pockets.

Synthetic Architectures

Constructing the 2,6-diaza core is synthetically more demanding than the 2,8-isomer because it requires generating a quaternary center adjacent to a nitrogen in the 6-membered ring.

3.1 Retrosynthetic Strategy

The most robust approach involves the "Piperidone Strategy" . Instead of the common 4-piperidone (which yields 2,8-systems), we utilize 3-piperidone derivatives or 3-carboxylate-4-piperidones to install the spiro center at the C3/C4 junction.

Primary Route: Alkylation-Cyclization of 3-substituted Piperidines.

3.2 Detailed Protocol: Synthesis of 2-Benzyl-2,6-diazaspiro[4.5]decan-1-one

Note: This protocol is adapted from standard spiro-piperidine synthesis methodologies to target the 2,6-regioisomer.

Reagents:

  • N-Boc-3-piperidone (Starting Material)

  • Benzylamine[1]

  • Trimethylsilyl cyanide (TMSCN)

  • Lithium Aluminum Hydride (LAH)

  • Phosgene equivalent (e.g., Triphosgene or CDI)

Step-by-Step Methodology:

  • Strecker Reaction (Spiro-Center Formation):

    • Dissolve N-Boc-3-piperidone (10 mmol) in acetonitrile.

    • Add Benzylamine (1.1 eq) and stir for 30 min to form the imine.

    • Cool to 0°C and add TMSCN (1.2 eq) dropwise.

    • Mechanism:[2][3][4][5] The cyanide attacks the imine carbon (C3 of the piperidine), creating the quaternary center with a nitrile and an amine group.

    • Validation: Monitor disappearance of ketone C=O by IR (approx. 1715 cm⁻¹).

  • Nitrile Reduction:

    • The resulting

      
      -amino nitrile is dissolved in anhydrous THF.
      
    • Add LAH (2.0 eq) slowly at 0°C, then reflux for 4 hours.

    • Result: This converts the nitrile (-CN) into a primary amine (-CH2NH2), yielding a 3-aminomethyl-3-benzylamino-piperidine intermediate.

  • Cyclization (Urea/Amide Formation):

    • To the reduced diamine in DCM at 0°C, add Triethylamine (3 eq).

    • Add Triphosgene (0.35 eq) or CDI (1.1 eq).

    • Reaction: The intramolecular attack of the primary amine onto the activated secondary amine species closes the 5-membered ring.

    • Product: N-Boc-2-benzyl-2,6-diazaspiro[4.5]decan-1-one .

  • Deprotection (Optional):

    • Treat with TFA/DCM (1:1) to remove the Boc group, exposing the N6 nitrogen for library diversification.

Visualization: Synthetic Workflow

Synthesis Step1 N-Boc-3-Piperidone + Benzylamine Step2 Strecker Reaction (TMSCN) Step1->Step2 Intermediate1 Alpha-Amino Nitrile (Quaternary Center Established) Step2->Intermediate1 Step3 Reduction (LAH) -CN -> -CH2NH2 Intermediate1->Step3 Step4 Cyclization (CDI or Triphosgene) Step3->Step4 Final 2,6-Diaza-spiro[4.5]decan-1-one Step4->Final

Figure 2: Synthetic pathway via Strecker reaction to establish the critical C3 quaternary center.

Medicinal Chemistry Case Studies
4.1 Opioid Receptor Modulation (Mu/Delta)

While 2,8-diaza systems are known Mu-opioid receptor (MOR) agonists, the 2,6-diaza scaffold has shown potential in Delta-opioid receptor (DOR) selectivity. The angular orientation allows the bulky hydrophobic groups (attached to N2) to fit into the DOR "address" domain while the N6-piperidine interacts with the conserved Aspartate residue.

  • Application: Chronic pain management with reduced respiratory depression side effects.

4.2 Chemokine Receptor Antagonism (CCR5/CCR2)

CCR5 antagonists (like Maraviroc) often feature a tropane or spirocyclic core. The 2,6-diaza scaffold mimics the tropane bridge geometry but offers superior metabolic stability due to the absence of the prone-to-oxidation bridgehead protons found in tropanes.

  • Design Strategy: Benzylate the N2 position to mimic the hydrophobic domain; use the N6 position to attach an amide linker targeting the receptor's extracellular loop.

4.3 Data Summary: 2,6-Diaza vs. Competitor Scaffolds
Property2,6-Diaza-spiro[4.5]2,8-Diaza-spiro[4.5]4-Phenyl-Piperidine (Flat)
Vector Angle ~109° (Kinked)~180° (Linear)N/A (Planar)
Fsp3 Fraction High (0.6-0.8)High (0.6-0.8)Low (<0.3)
IP Status Open / Emerging CrowdedGeneric
Metabolic Stability HighHighLow (Aromatic oxidation)
Primary Target Class GPCRs (Peptide mimetic)Kinases / GPCRsGPCRs (Classic)
Future Outlook & Library Design

To fully exploit this scaffold, researchers should focus on Dual-Vector Diversification :

  • N2-Diversification: Use reductive amination with diverse aldehydes to probe hydrophobic pockets.

  • N6-Diversification: Use acylation or sulfonylation to interact with polar residues at the binding site entrance.

Recommendation: Prioritize the synthesis of 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane derivatives (using oxygen in the ring) if solubility becomes a limiting factor, as the carbamate linkage lowers LogD further.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.[2][6][7][8] Link

  • BenchChem Application Note. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs. (Contextual reference for spiro-isomer comparison). Link

  • Smith, A. B., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. (Illustrates the spiro-opioid pharmacophore principle). Link

Sources

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane molecular weight and lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane: Molecular Weight, Lipophilicity, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Escaping Flatland with Spirocyclic Scaffolds

In modern drug discovery, the "escape from flatland" initiative drives the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures. The molecule 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane represents a privileged spirocyclic scaffold that offers high fraction of sp3-hybridized carbons (


), enhanced water solubility, and novel vector positioning for pharmacophores.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical profile (molecular weight, lipophilicity), structural rigidity, and synthetic accessibility. It serves as a blueprint for medicinal chemists utilizing this core to design peptidomimetics, GPCR ligands (e.g., Orexin agonists), and enzyme inhibitors.

Chemical Identity & Physicochemical Profile

The core structure consists of a pyrrolidine ring spiro-fused to a 1,3-oxazinan-2-one (cyclic carbamate) ring. This unique fusion imparts specific steric and electronic properties distinct from standard piperidine or pyrrolidine analogs.

Table 1: Physicochemical Data
PropertyValueNotes
IUPAC Name 8-Oxa-2,6-diazaspiro[4.5]decan-7-oneSystematic numbering based on spiro priority.
CAS Number 1389264-35-0Often supplied as 2-Boc protected (CAS: 1363382-08-4).[]
Molecular Formula

Molecular Weight 156.18 g/mol Exact Mass: 156.0899 Da.
LogP (Computed) -0.3 to -0.9 Highly hydrophilic due to polar carbamate/amine.
TPSA ~50-60

Polar Surface Area suitable for CNS penetration if substituted.
H-Bond Donors 2(Amine NH, Carbamate NH)
H-Bond Acceptors 3(Amine N, Carbamate O, Carbonyl O)
Geometry Rigid SpirocyclicConstrains conformational entropy (

).

Structural Analysis & Pharmacophore Mapping

The spiro[4.5]decane system creates a rigid orthogonal arrangement of the two rings. Unlike flexible linkers, the spiro carbon (C5) locks the vectors of substituents on the Nitrogen atoms (N2 and N6) into a defined 3D space.

Diagram 1: Structural Connectivity & Numbering

G cluster_pyrrolidine Pyrrolidine Ring (Ring A) cluster_oxazinanone Oxazinanone Ring (Ring B) N2 N2 (Secondary Amine) C3 C3 N2->C3 Basic Center\n(pKa ~9-10) Basic Center (pKa ~9-10) N2->Basic Center\n(pKa ~9-10) C1 C1 C1->N2 C4 C4 C3->C4 C5 C5 (Spiro Center) C4->C5 N6 N6 (Carbamate N) C7 C7=O (Carbonyl) N6->C7 O8 O8 (Ether O) C7->O8 H-Bond Acceptor H-Bond Acceptor C7->H-Bond Acceptor C9 C9 O8->C9 C10 C10 C9->C10 C10->C5 C5->C1 C5->N6

Caption: Connectivity map of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane showing the orthogonal fusion of the basic pyrrolidine ring and the neutral cyclic carbamate.

Lipophilicity and Drug Design Implications

The "LogP Budget" Advantage

With a LogP significantly below zero (-0.3 to -0.9), this scaffold is intrinsically hydrophilic . In drug design, this provides a massive advantage known as "LogP budgeting."

  • Mechanism: Most pharmacophores (aromatic rings, halogens) add lipophilicity. If the core scaffold is already lipophilic (e.g., biphenyl), the final drug often violates Lipinski's Rule of 5 (LogP > 5).

  • Application: Using the 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane core allows the attachment of two heavy lipophilic groups (e.g., at N2 and N6) while maintaining the overall LogP in the ideal range (1.0 – 3.0) for oral bioavailability and blood-brain barrier (BBB) penetration.

Metabolic Stability

The spiro-cyclic carbamate moiety is generally resistant to hydrolysis and metabolic degradation compared to linear carbamates or esters. The quaternary spiro carbon blocks metabolic "soft spots" (oxidative metabolism) that typically occur at unsubstituted carbons in simple rings.

Synthetic Methodology

The synthesis of this scaffold typically proceeds via the functionalization of a ketone precursor (e.g., N-Boc-3-pyrrolidone) to build the second ring. A robust, self-validating protocol involves a Reformatsky-type addition followed by a Curtius rearrangement.

Protocol: Synthesis of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Reagents: N-Boc-3-pyrrolidone, Ethyl bromoacetate, Zinc dust, Hydrazine hydrate, Sodium Nitrite (or DPPA), Toluene.

Step-by-Step Workflow:

  • Reformatsky Reaction (C-C Bond Formation):

    • Activate Zinc dust with TMSCl.

    • React N-Boc-3-pyrrolidone with ethyl bromoacetate in THF at reflux.

    • Result: Formation of the tertiary alcohol (beta-hydroxy ester) at the spiro center.

    • Validation: disappearance of ketone peak in IR (~1740 cm⁻¹).

  • Hydrazide Formation:

    • Treat the beta-hydroxy ester with hydrazine hydrate in ethanol.

    • Result: Conversion of ester to acyl hydrazide.

  • Curtius Rearrangement & Cyclization (Ring Closure):

    • Diazotize the hydrazide using NaNO₂/HCl at 0°C to form the acyl azide.

    • Heat the acyl azide in toluene (reflux).

    • Mechanism:[2] The acyl azide undergoes Curtius rearrangement to form an Isocyanate intermediate (-N=C=O).

    • Intramolecular Trapping: The pendant tertiary hydroxyl group attacks the isocyanate, closing the 6-membered ring to form the cyclic carbamate.

    • Yield: Typically 40-60% overall.

Diagram 2: Synthetic Pathway (Aldol-Curtius Route)

Synthesis Start N-Boc-3-Pyrrolidone (Starting Material) Step1 Step 1: Reformatsky Reaction (Zn, BrCH2COOEt) Start->Step1 Inter1 Intermediate A: Beta-Hydroxy Ester Step1->Inter1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Intermediate B: Acyl Hydrazide Step2->Inter2 Step3 Step 3: Curtius Rearrangement (NaNO2/HCl then Heat) Inter2->Step3 Isocyanate Transient Isocyanate [R-N=C=O] Step3->Isocyanate Cyclization Intramolecular Cyclization (OH attacks N=C=O) Isocyanate->Cyclization Product Target Scaffold: 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane Cyclization->Product

Caption: Stepwise synthesis of the spiro-oxazinanone core via the Reformatsky-Curtius strategy.

Applications in Drug Discovery

  • Peptidomimetics: The spiro-carbamate unit mimics the

    
    -turn of peptides. By substituting N2 and N6, researchers can position side chains (R1, R2) to replicate the 
    
    
    
    and
    
    
    residues of a protein turn, useful in disrupting Protein-Protein Interactions (PPIs).
  • Orexin Receptor Agonists: Recent patent literature (e.g., WO2022/233872) highlights this specific scaffold in the development of Orexin agonists for treating narcolepsy. The polar core improves solubility while the vectors allow precise engagement with the receptor's hydrophobic pockets.

  • Library Synthesis: The orthogonal protection (N-Boc on pyrrolidine, free NH on carbamate, or vice versa) allows for the parallel synthesis of DNA-encoded libraries (DEL), facilitating high-throughput screening.

References

  • BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • PubChem. (2021). 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from

  • Idorsia Pharmaceuticals Ltd. (2022).[3] Orexin receptor agonists and uses thereof. WO2022/233872. World Intellectual Property Organization. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257-8322. (Contextual grounding for spirocyclic utility).
  • Burkhard, J. A., et al. (2010). Escaping Flatland: Saturated Bioisosteres of Benzene. Journal of Medicinal Chemistry, 53(6), 2277-2296.

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The Spirocyclic Solution: A Technical Guide to Enhancing Drug Solubility with Diaza-Spiro Cores

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Solubility Problem in Modern Drug Discovery

In the landscape of modern drug discovery, the persistent challenge of poor aqueous solubility remains a primary obstacle to clinical success. A significant percentage of new chemical entities (NCEs) emerging from high-throughput screening are characterized by high lipophilicity and low water solubility, leading to poor absorption, variable bioavailability, and ultimately, a high attrition rate for promising drug candidates.[1][2] Traditional methods for solubility enhancement, such as salt formation, co-solvents, and particle size reduction, while valuable, often provide incremental improvements and may introduce new challenges related to stability and manufacturing.[3] This guide delves into a powerful, structure-based strategy for overcoming these hurdles: the incorporation of diaza-spirocyclic scaffolds into drug molecules. By leveraging their unique three-dimensional architecture, medicinal chemists can fundamentally alter the physicochemical properties of a compound to dramatically improve its solubility profile.

The Diaza-Spirocyclic Scaffold: More Than Just a Three-Dimensional Anchor

Diaza-spirocycles are a class of heterocyclic compounds featuring two nitrogen-containing rings joined by a single, shared spiro-carbon atom.[4] This arrangement locks the two rings in a rigid, near-perpendicular orientation, creating a distinct three-dimensional (3D) molecular shape. This contrasts sharply with the planar, two-dimensional nature of many common aromatic and heterocyclic scaffolds used in drug design.[5] The most utilized of these in contemporary medicinal chemistry is the 2,6-diazaspiro[3.3]heptane motif, which has gained prominence as a bioisosteric replacement for the ubiquitous piperazine ring.[6][7][8]

The true power of the diaza-spirocycle lies in its ability to modulate multiple drug-like properties simultaneously. Its rigid framework can pre-organize appended functional groups into a bioactive conformation, enhancing potency and selectivity for the biological target.[5][9] However, it is the profound impact on physicochemical properties, particularly solubility, that is the focus of this guide.

Mechanistic Underpinnings of Solubility Enhancement

The incorporation of a diaza-spiro core enhances aqueous solubility through a combination of synergistic mechanisms. Understanding these causal relationships is key to their rational application in drug design.

Disruption of Crystal Lattice Energy

A primary driver of poor solubility is high crystal lattice energy—the strong intermolecular forces that hold molecules together in a solid state.[10] For a compound to dissolve, the energy input required to break these interactions must be overcome by the favorable energy of solvation.[11] Planar, aromatic molecules often stack efficiently through π-π interactions, leading to highly stable, and thus poorly soluble, crystal forms.

The non-planar, rigid structure of a diaza-spirocycle fundamentally disrupts this efficient packing. The spirocyclic core introduces a "kink" in the molecular architecture, preventing the close, ordered stacking that characterizes poorly soluble crystalline compounds. This disruption lowers the overall lattice energy, making it easier for solvent molecules to break apart the crystal and solvate the individual drug molecules, thereby increasing solubility.

cluster_0 Planar Molecule Crystal Lattice cluster_1 Diaza-Spirocycle Crystal Lattice P1 Molecule 1 P2 Molecule 2 P1->P2 Strong π-π Stacking P3 Molecule 3 P2->P3 Efficient Packing Lattice_Energy High Crystal Lattice Energy P3->Lattice_Energy S1 Spiro-Molecule 1 S2 Spiro-Molecule 2 S1->S2 Steric Hindrance S3 Spiro-Molecule 3 S2->S3 Disrupted Packing Lattice_Energy_Low Lower Crystal Lattice Energy S3->Lattice_Energy_Low Solubility_Low Low Aqueous Solubility Lattice_Energy->Solubility_Low Solubility_High Improved Aqueous Solubility Lattice_Energy_Low->Solubility_High

Caption: Disruption of Crystal Packing by Diaza-Spirocycles.

Modulation of Lipophilicity and Basicity

Lipophilicity, often measured as the distribution coefficient (logD), is inversely correlated with aqueous solubility.[12] Highly lipophilic compounds prefer to partition into non-polar environments rather than water. A common strategy in medicinal chemistry is to replace a lipophilic fragment with a more polar one.

Counterintuitively, replacing a six-membered piperazine ring with a seven-membered 2,6-diazaspiro[3.3]heptane (which adds a carbon atom) often leads to a decrease in lipophilicity.[6] This phenomenon can be attributed to a significant increase in the basicity (pKa) of the nitrogen atoms within the strained four-membered rings of the spirocycle. The increased basicity means that at physiological pH (7.4), the diaza-spirocycle is more likely to be protonated. The resulting charged species has a much higher affinity for water, leading to a lower logD and, consequently, higher aqueous solubility.

Start Piperazine Core (Lower Basicity) Spiro Diaza-Spiro[3.3]heptane (Higher Basicity) Start->Spiro Bioisosteric Replacement Protonation Increased Protonation at pH 7.4 Spiro->Protonation Lipophilicity Lower logD (Reduced Lipophilicity) Protonation->Lipophilicity Solubility Higher Aqueous Solubility Lipophilicity->Solubility

Caption: Physicochemical Cascade of Diaza-Spiro Replacement.

Data-Driven Insights: Quantifying the Impact

The theoretical benefits of diaza-spirocycles are borne out by experimental data. A comparative analysis of matched molecular pairs, where a piperazine is replaced by a 2,6-diazaspiro[3.3]heptane, consistently demonstrates a reduction in lipophilicity.

Parent ScaffoldBioisostereParent cLogD (pH 7.4)Bioisostere cLogD (pH 7.4)ΔLogDReference
N-Aryl PiperazineN-Aryl-2,6-diazaspiro[3.3]heptane2.51.9-0.6 [6]
GPR119 Agonist (Piperazine)GPR119 Agonist (Spiro)3.83.5-0.3 [6]
Olaparib Analogue (Piperazine)Olaparib Analogue (Spiro)1.50.4-1.1 [6]

Table 1: Comparative Lipophilicity (logD at pH 7.4) of Matched Pairs. Data demonstrates the consistent reduction in lipophilicity upon replacing a piperazine with a 2,6-diazaspiro[3.3]heptane.

Experimental Protocols: Synthesis and Solubility Assessment

To effectively implement this strategy, researchers require robust and reproducible protocols for both the synthesis of these unique scaffolds and the accurate measurement of solubility.

Synthesis of a Representative Scaffold: N-Boc-2,6-diazaspiro[3.3]heptane

This protocol outlines a scalable synthesis of a versatile diaza-spiro[3.3]heptane building block, which can be further functionalized.[13]

Step 1: Synthesis of 1-Boc-3-methylideneazetidine

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting yellow suspension at 0 °C for 1 hour.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Step 2: [2+2] Cycloaddition

  • To a solution of 1-Boc-3-methylideneazetidine (1.0 eq) in dichloromethane at 0 °C, add chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Prepare a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water.

  • Add the reaction mixture to the aqueous solution at 0 °C and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude β-lactam.

Step 3: Reduction of the β-Lactam

  • To a solution of the crude β-lactam (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (2.0 eq) dropwise.

  • Reflux the reaction mixture for 3 hours.

  • Cool to room temperature and carefully add methanol to quench the excess borane.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol and reflux for 1 hour.

  • Concentrate and purify by flash chromatography to yield N-Boc-2,6-diazaspiro[3.3]heptane.

Caption: Synthetic Workflow for N-Boc-2,6-diazaspiro[3.3]heptane.

Protocol for Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for lead optimization.[7]

Objective: To determine the equilibrium solubility of a test compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Test compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C or 37 °C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV or MS detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the solid test compound to a 2 mL glass vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Add a precise volume of PBS (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined time sufficient to reach equilibrium. This must be established experimentally but is typically 24-48 hours.

  • After incubation, visually confirm that excess solid remains. If not, the experiment must be repeated with more compound.

  • To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter.

  • Prepare a series of standard solutions of the test compound of known concentrations in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

  • Analyze the filtered sample and the standards by a validated HPLC method.

  • Quantify the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve generated from the standards. The resulting concentration is the thermodynamic solubility.

Case Study: The Evolution of Olaparib

The development of the PARP inhibitor Olaparib provides a compelling, albeit complex, real-world example. While the primary driver for investigating diaza-spirocyclic analogues of Olaparib was to improve target selectivity and reduce off-target effects, the physicochemical changes are instructive.[9][14] The original Olaparib molecule contains a piperazine ring. Subsequent research explored replacing this piperazine with a 2,6-diazaspiro[3.3]heptane core.[6][15]

This bioisosteric replacement resulted in an analogue with a significantly lower logD (-1.1 units), indicating a substantial decrease in lipophilicity.[6] Although the final approved tablet formulation of Olaparib ultimately relied on an amorphous solid dispersion to enhance the solubility of the original piperazine-containing molecule, this case highlights how diaza-spirocycles are actively explored by medicinal chemists to modulate the core physicochemical properties of complex drug candidates.[16] The insights gained from such explorations inform future drug design, where solubility is a primary optimization endpoint from the outset.

Conclusion and Future Outlook

Diaza-spirocycles, particularly 2,6-diazaspiro[3.3]heptane, represent a validated and powerful tool in the medicinal chemist's arsenal for tackling the pervasive issue of poor drug solubility. By physically disrupting crystal packing and modulating molecular basicity to reduce lipophilicity, these rigid, three-dimensional scaffolds offer a rational, structure-based solution to a problem that often stalls or terminates promising drug development programs. As synthetic methodologies become more robust and accessible, the strategic incorporation of diaza-spirocycles is poised to become an increasingly standard approach for designing next-generation therapeutics with optimized, "drug-like" properties, ensuring that potent molecules have the necessary solubility to become effective medicines.

References

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  • Luisi, R., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [URL: https://www.researchgate.net/publication/377317316_1-Oxa-26-Diazaspiro33heptane_as_a_New_Potential_Piperazine_Bioisostere_-_Flow-Assisted_Preparation_and_Derivatisation_by_Strain-Release_of_Azabicyclo110butanes]
  • Mach, R. H., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6024349/]
  • Cruz-Cabeza, A. J., et al. (2019). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6886895/]
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Methodological & Application

Application Note: Strategic Incorporation of Spiro[4.5]decane Scaffolds into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating spiro[4.5]decane scaffolds into DNA-Encoded Libraries (DEL). Unlike traditional planar aromatic scaffolds, spiro[4.5]decane offers a rigid, three-dimensional (


-rich) architecture. This "escape from flatland" significantly improves water solubility and provides novel exit vectors for side-chain decoration, enhancing the probability of identifying hits against challenging protein targets such as GPCRs and ion channels.

This protocol focuses on a "Scaffold-First" strategy , where a bifunctional spiro-core is attached to a DNA headpiece and subsequently elaborated using DNA-compatible transformations.

Strategic Rationale: The Spiro Advantage

The integration of spiro[4.5]decane into DELs addresses two critical failure modes in early-stage drug discovery: non-specific binding (often caused by flat, lipophilic compounds) and poor physicochemical properties .

Structural Properties[1][2]
  • Rigidity: The spiro-fusion restricts conformational entropy, potentially reducing the entropic penalty upon protein binding.

  • Orthogonal Vectors: The 4- and 5-membered rings allow substituents to project into distinct regions of chemical space that are inaccessible to fused bicyclic systems (e.g., indole or naphthalene).

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots often found in comparable linear systems.

The "Bifunctional Hub" Design

To maximize library diversity, we utilize a 2,8-diazaspiro[4.5]decane core. This scaffold acts as a bifunctional hub:

  • N2 Position: Used for attachment to the DNA headpiece (via a linker).

  • N8 Position: Acts as the primary diversity handle for subsequent elaboration (e.g., reductive amination or urea formation).

Experimental Workflow

The following diagram illustrates the logical flow of the library construction, ensuring DNA integrity is maintained while building chemical complexity.

DEL_Workflow cluster_legend Legend DNA_Head DNA Headpiece (Amine Linker) Scaffold_Install Step 1: Scaffold Installation (Amide Coupling) DNA_Head->Scaffold_Install QC_1 QC: LC-MS & Gel (Verify Mass & Integrity) Scaffold_Install->QC_1 Split_Pool Split & Pool Strategy QC_1->Split_Pool Pass Diversity_Rxn Step 2: Library Elaboration (Reductive Amination) Split_Pool->Diversity_Rxn Final_Lib Final DEL (Ready for Selection) Diversity_Rxn->Final_Lib key Blue: DNA Component | Red: Chemistry Step | Yellow: Validation

Figure 1: Operational workflow for spiro-DEL synthesis. The process prioritizes early validation (QC) of the scaffold attachment before the resource-intensive split-and-pool steps.

Detailed Protocols

Protocol A: Scaffold Installation (Amide Coupling)

Objective: Covalently attach the N-Boc-protected spiro[4.5]decane carboxylic acid derivative to the amine-functionalized DNA headpiece. Mechanism: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2] Unlike EDC/s-NHS, DMT-MM is highly stable in aqueous buffers and does not require pH adjustments during the reaction, preserving DNA stability [1].

Reagents & Buffer Preparation
ComponentConcentrationSolventNotes
DNA Headpiece 1 mMWater5'-amino modifier C6
Spiro Scaffold 200 mMDMSON-Boc-2,8-diazaspiro[4.5]decane-1-carboxylic acid
DMT-MM 500 mMWaterPrepare fresh
MOPS Buffer 500 mMWaterpH 8.0
Step-by-Step Procedure
  • Reaction Assembly: In a PCR tube or 96-well plate, combine the following:

    • 10 µL DNA Headpiece (10 nmol)

    • 15 µL MOPS Buffer (pH 8.0)

    • 10 µL Spiro Scaffold Solution (200 equiv)

    • 5 µL DMT-MM Solution (250 equiv)

    • Total Volume: 40 µL

  • Incubation: Vortex briefly and centrifuge. Incubate at 25°C for 12 hours .

  • Purification (Ethanol Precipitation):

    • Add 10% volume (4 µL) of 3 M NaCl.

    • Add 2.5x volume (110 µL) of cold absolute ethanol (-20°C).

    • Incubate at -80°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C.

    • Decant supernatant and wash pellet with 70% cold ethanol.

    • Air dry pellet and resuspend in 50 µL distilled water.

  • Deprotection (Boc Removal):

    • Treat the resuspended DNA with 10% Trifluoroacetic acid (TFA) in water for 30 minutes at room temperature. Note: DNA is stable in 10% TFA for short durations.

    • Quench immediately with 1 M Tris buffer (pH 8.5) and purify via ethanol precipitation or size-exclusion spin column (e.g., Bio-Spin P-6).

Validation Criteria:

  • LC-MS: Mass shift corresponding to the deprotected spiro-scaffold (+138-150 Da depending on exact derivative).

  • Yield: >85% conversion required to proceed.

Protocol B: Library Elaboration (Reductive Amination)

Objective: Diversify the secondary amine of the spiro-scaffold using a library of aldehydes. Mechanism: Reductive amination is ideal for DELs due to the high availability of aldehyde building blocks. We use a Borate/NaCNBH3 system which minimizes DNA depurination compared to acidic conditions [2].

Reagents
ComponentConcentrationSolventNotes
DNA-Spiro Conjugate 1 mMWaterFrom Protocol A
Aldehyde BBs 200 mMDMSODiverse set (aromatic, aliphatic)
NaCNBH3 400 mMWaterReducing agent
Borate Buffer 250 mMWaterpH 9.4
Step-by-Step Procedure
  • Imine Formation: Combine:

    • 5 µL DNA-Spiro Conjugate (5 nmol)

    • 40 µL Borate Buffer (pH 9.4)

    • 5 µL Aldehyde Building Block (200 equiv)

  • Incubation 1: Incubate at 60°C for 1 hour . High temperature promotes imine formation with sterically hindered spiro-amines.

  • Reduction:

    • Add 5 µL NaCNBH3 solution (400 equiv).

  • Incubation 2: Incubate at 60°C for 2 hours .

  • Quenching & Purification:

    • Ethanol precipitate as described in Protocol A.

    • Optional: For difficult aldehydes, a second cycle of reagents can be applied before purification.

Chemical Logic & Pathway Visualization

The following diagram details the specific chemical transformation at the molecular level, highlighting the "Bifunctional Hub" concept.

Reaction_Scheme DNA DNA-Linker-NH2 Coupled DNA-Linker-Amide-Spiro-NH-Boc DNA->Coupled DMT-MM, pH 8.0 (Amide Coupling) Scaffold HOOC-Spiro[4.5]-NH-Boc Scaffold->Coupled DMT-MM, pH 8.0 (Amide Coupling) Deprotected DNA-Linker-Amide-Spiro-NH2 (Active Hub) Coupled->Deprotected 10% TFA (Boc Deprotection) Final DNA-Linker-Amide-Spiro-N-Benzyl-R (Final Library Member) Deprotected->Final 1. R-CHO, Borate pH 9.4 2. NaCNBH3 (Reductive Amination)

Figure 2: Chemical pathway for the installation and decoration of the 2,8-diazaspiro[4.5]decane scaffold.

QC & Troubleshooting Guide

To ensure the library is screenable, every synthetic step must be self-validating.

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of DMT-MM active esterEnsure DMT-MM is prepared fresh. Increase concentration to 500 mM.
DNA Degradation pH < 4.0 or > 12.0 for extended timeStrictly control TFA exposure time (<30 min). Use Borate buffer (pH 9.4) instead of Acetate (pH 5) for reductive amination.
Incomplete Deprotection Steric bulk of spiro-systemIncrease TFA concentration to 15% or heat to 40°C (monitor DNA integrity via gel).
Precipitation Hydrophobic scaffold aggregationAdd 10-20% DMSO or PEG-400 to the aqueous buffer to maintain solubility.

References

  • DMT-MM Protocol for DEL: G.K., et al. (2023).[3][4] DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • Reductive Amination on DNA: Li, Y., et al. (2025).[5] Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination. Nature Communications/PMC. [Link] (Note: Cited for robust reductive amination conditions compatible with DNA).

  • General DEL Synthesis Reviews: Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with Amplifiable Information. Annual Review of Biochemistry. [Link]

Sources

Application Note: Functionalization Strategies for the C-7 Carbonyl in Spiro-Lactams (Spiro-Azepanones)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of functionalizing the carbonyl group within 7-membered spiro-lactam rings (Spiro-azepanones). Note: While "C-7" often refers to the aromatic position in indole chemistry, this guide strictly interprets the prompt's "C-7 carbonyl" as the electrophilic center of a 7-membered lactam ring system, a critical scaffold in peptidomimetics and MDM2 inhibitors.

Executive Summary & Scope

Spiro-lactams, particularly those incorporating 7-membered rings (spiro-azepanones), represent a privileged scaffold in drug discovery due to their ability to freeze bioactive conformations and mimic


-turns in peptides. However, the C-7 carbonyl  (the lactam amide carbonyl) is frequently the "forgotten" handle, often left as a spectator moiety.

This guide details strategies to transform the C-7 carbonyl from a passive structural element into a reactive "warhead" or a directing group. We focus on three primary vectors: Thionation (Bioisosteric Replacement) , Alpha-Functionalization (C-H Activation) , and Reductive Functionalization .

Chemical Scope Definition

For the purpose of this protocol, the "C-7 Carbonyl" refers to the amide carbonyl located within a 7-membered spiro-fused ring (e.g., spiro[chroman-4,4'-azepan]-7'-one or spiro[indoline-3,3'-azepan]-2'-one derivatives where the carbonyl is distal).

Strategic Analysis: Reactivity of the 7-Membered Lactam

Unlike their 5-membered (


-lactam) or 6-membered (

-lactam) counterparts, 7-membered lactams possess unique conformational flexibility (twist-chair/twist-boat) and reduced amide resonance stability due to ring strain/pucker.

Key Reactivity Drivers:

  • Electrophilicity: The C-7 carbonyl is slightly more electrophilic than unstrained amides, making it susceptible to nucleophilic attack (e.g., by hydride sources or organometallics) without requiring harsh Lewis acid activation.

  • Alpha-Acidity: The

    
     of the 
    
    
    
    -protons is accessible (~25-30), allowing for enolization, but the 7-membered ring imposes steric constraints that favor specific enolate geometries (
    
    
    -enolate preference).
  • Coordination: The carbonyl oxygen is a potent directing group (DG) for transition metal catalysis (Pd, Rh, Ru), enabling proximal C-H activation.

Decision Matrix: Functionalization Pathways

The choice of strategy depends on whether the carbonyl is the target of modification or the tool for modification.

G Start Target: C-7 Carbonyl Spiro-Azepanone Decision Primary Objective? Start->Decision Path1 Modify the Carbonyl Oxygen (Bioisosteres/Reduction) Decision->Path1 Change Identity Path2 Modify the Alpha-Carbon (C-C Bond Formation) Decision->Path2 Add Complexity Path3 Ring Contraction (Scaffold Hopping) Decision->Path3 Alter Ring Size Thio Thionation (Lawesson's Reagent) Path1->Thio Imidoyl Imidoylation (Vilsmeier/Triflate) Path1->Imidoyl Reduct Reduction to Amine (LAH/Borane) Path1->Reduct Alkylation Enolate Alkylation (LDA/R-X) Path2->Alkylation Arylation Pd-Catalyzed Arylation (Directing Group: C=O) Path2->Arylation

Figure 1: Strategic decision tree for spiro-lactam functionalization. The pathway is determined by whether the carbonyl is retained (Path 2) or transformed (Path 1).

Detailed Protocols

Protocol A: Bioisosteric Replacement (Thionation)

Objective: Conversion of the C-7 lactam carbonyl to a thiocarbonyl (C=S). Rationale: Thioamides are common bioisosteres in peptide mimics, improving proteolytic stability and altering hydrogen-bond donor/acceptor capability. Challenge: Spiro-centers create steric bulk that can hinder the approach of bulky thionating agents.

Materials:

  • Substrate: 7-membered spiro-lactam (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv) or P_4S_{10}/HMDO (Hexamethyldisiloxane)

  • Solvent: Anhydrous Toluene or Xylene

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-lactam (0.5 mmol) in anhydrous toluene (5 mL) in a flame-dried round-bottom flask under Argon.

  • Addition: Add Lawesson’s Reagent (0.3 mmol, 0.6 equiv). Note: Excess reagent can lead to desulfurization or polymerization.

  • Reflux: Heat the mixture to 110°C (reflux). Monitor via TLC every 30 minutes.

    • Critical Checkpoint: 7-membered rings react slower than 5-membered rings. Reaction time is typically 2–6 hours. If conversion stalls, add 0.1 equiv of fresh reagent.

  • Workup: Cool to room temperature. Do not perform aqueous workup immediately if possible, as thioamides can be hydrolysis-sensitive under basic conditions.

  • Purification: Load the crude reaction mixture directly onto a silica gel column. Elute with Hexane/EtOAc.

    • Observation: The product is usually a bright yellow solid/oil.

Protocol B: Pd-Catalyzed Alpha-Arylation

Objective: Installation of an aryl group


 to the C-7 carbonyl.
Rationale:  The lactam carbonyl acts as a directing group to stabilize the enolate intermediate, allowing cross-coupling with aryl halides.

Materials:

  • Substrate: Spiro-lactam (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or LiHMDS (for difficult substrates)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Xantphos in dioxane and stir for 10 mins to form the active catalyst species (solution turns from purple to yellow/orange).
    
  • Reaction Assembly: Add the spiro-lactam (0.5 mmol), Aryl bromide (0.6 mmol), and

    
     (1.0 mmol) to a pressure vial.
    
  • Initiation: Add the catalyst solution via syringe. Seal the vial.

  • Heating: Heat to 100°C for 12–18 hours.

    • Mechanism:[1][2][3][4] The base generates the enolate, which undergoes transmetallation with the oxidative addition complex (L-Pd-Ar). Reductive elimination yields the

      
      -arylated product.
      
  • Quench: Cool to RT, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography.

    • Troubleshooting: If the spiro-ring is highly substituted, steric hindrance may block the Pd center. Switch to smaller phosphine ligands (e.g.,

      
      ) or use LiHMDS as a stronger base to ensure enolate formation.
      

Comparative Data: Reagent Efficiency for C-7 Functionalization

StrategyReagent SystemYield (Typical)SelectivityKey Limitation
Thionation Lawesson's Reagent85-95%High (C=O only)Odor; difficult removal of byproducts.
Thionation

/ Pyridine
60-75%ModerateHarsh conditions; can degrade sensitive spiro-cores.

-Alkylation
LDA / R-X50-70%Low (Poly-alkylation)Control of mono- vs di-alkylation is difficult in 7-membered rings.

-Arylation
Pd / Xantphos70-90%HighRequires aryl bromides/iodides; Steric sensitivity.
Reductive Alkylation

then

40-60%Moderate"Vilsmeier-Haack" type activation; moisture sensitive.

Advanced Workflow: "Cut-and-Sew" Ring Contraction

A sophisticated strategy involves using the C-7 carbonyl to contract the 7-membered ring to a 6- or 5-membered lactam, often yielding novel IP space.

Pathway:

  • Activation: Convert C-7 C=O to the thiolactam (Protocol A).

  • Eschenmoser Coupling: React thiolactam with an

    
    -halo carbonyl.
    
  • Contraction: Base-mediated extrusion of sulfur (Eschenmoser sulfide contraction) can yield vinylogous amides or contracted systems depending on the tether length.

Contraction Lactam 7-Membered Spiro-Lactam Thio Thiolactam Intermediate Lactam->Thio Lawesson's Coupled Thio-Iminium Salt Thio->Coupled Br-CH2-CO2Et Product Functionalized Vinylogous Amide Coupled->Product PPh3 / Base (Sulfur Extrusion)

Figure 2: Eschenmoser sulfide contraction workflow starting from the C-7 carbonyl.

References

  • Spiro-Lactam Scaffolds in Drug Design

    • Source: Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.
    • Relevance: Foundational text on spiro-ring construction.[4][5]

  • Functionalization of 7-Membered Lactams (Benzo[c]azepinones)

    • Title: Synthesis of Spiro-substituted Benzo[c]azepinones.[1]

    • Source: ResearchG
    • URL:[Link]

  • Pd-Catalyzed Alpha-Arylation of Lactams: Title: Palladium-Catalyzed -Arylation of Carbonyl Compounds. Source:Chemical Reviews, 110(2), 2010. Context: Mechanistic basis for Protocol B.
  • Spiro-Lactam C-H Insertion Strategies

    • Title: Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams.[3][6]

    • Source:Organic Letters, 2023.
    • URL:[Link]

  • Title: Lawesson’s Reagent in Heterocyclic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Spiro-Cyclization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Spiro-Cyclization of Piperidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Technical Guide & FAQ

Introduction: The Spiro-Piperidine Challenge

Spiro-piperidines are privileged scaffolds in drug discovery, particularly for GPCR ligands (e.g., opioid receptors, chemokine receptors) and ion channel modulators. However, their synthesis is notoriously difficult due to the formation of a quaternary carbon center within a conformationally mobile six-membered ring.

This guide addresses the three primary failure modes in spiro-cyclization:

  • Conformational Mismatch: The piperidine ring's chair-flip places reactive centers in pseudo-equatorial positions, disfavoring cyclization.

  • Steric Occlusion: The high energy barrier to forming the quaternary spiro-center.

  • Catalyst Deactivation: In metal-catalyzed routes (RCM, Pd-coupling), the basic piperidine nitrogen poisons the catalyst.

Diagnostic Framework & Decision Tree

Before altering reagents, diagnose the mechanistic bottleneck using this decision tree.

TroubleshootingTree Start Low Yield in Spiro-Cyclization CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains / Stalled CheckSM->SM_Remains No SM_Consumed SM Consumed / Messy TLC CheckSM->SM_Consumed Yes Steric Steric/Conformational Barrier SM_Remains->Steric Thermal/Base Method Poisoning Catalyst Poisoning (N-Lone Pair) SM_Remains->Poisoning Metal Catalysis (RCM/Pd) Elimination Elimination (E2) vs Cyclization SM_Consumed->Elimination Base-Mediated Oligomer Intermolecular Polymerization SM_Consumed->Oligomer High Concentration

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Module A: Ring-Closing Metathesis (RCM)

Method: Ruthenium-catalyzed cyclization of dienes (e.g., Grubbs I/II). Common Issue: The reaction stalls at 50-60% conversion, or yields are <20%.

Q1: Why does my RCM reaction stall despite using 10 mol% Grubbs II?

A: The piperidine nitrogen lone pair is likely coordinating to the Ruthenium center, forming a non-productive chelate. This is a "silent killer" in RCM.

The Fix: The "Lewis Acid Scavenger" Protocol Add a Lewis acid to tie up the nitrogen lone pair without hydrolyzing the catalyst.

  • Reagent: Titanium isopropoxide (Ti(OiPr)₄) or Chlorocatecholborane.

  • Stoichiometry: 1.0 - 1.2 equivalents relative to the amine.[1]

  • Mechanism: The Ti(IV) species binds the nitrogen, preventing Ru-coordination, while also acting as a bulky group to enforce a favorable conformation (Thorpe-Ingold effect).

Q2: I see the product forming, but it isomerizes or decomposes.

A: Ruthenium hydrides formed during the reaction can catalyze double-bond migration (isomerization).

  • Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a hydride scavenger, preventing isomerization of the formed spiro-alkene.

Data: Solvent & Additive Screening for RCM
EntrySolventAdditiveTemp (°C)Yield (%)Notes
1DCMNone4015Stalled at 20% conv.
2TolueneNone8035High temp helps, but decomposition observed
3DCMTi(OiPr)₄ (1 eq)4082Nitrogen sequestration active
4Toluenep-TSA (1 eq)8090Protonation protects N; requires salt workup

Module B: Intramolecular Alkylation (SN2)

Method: Base-mediated cyclization (e.g., NaH, LiHMDS) of a halide tether. Common Issue: Elimination (alkene formation) instead of cyclization.

Q3: I am getting the elimination product (E2) instead of the spiro-cycle.

A: This is a classic trajectory issue. The transition state for SN2 requires the nucleophile (enolate/amine) to approach the electrophile (halide) at 180°. In a piperidine ring, ring strain often prevents this alignment, favoring the lower-energy E2 elimination.

The Fix: Cation Tuning & Solvent Switch

  • Change the Counter-ion: Switch from NaH to KHMDS with 18-crown-6 . The larger potassium cation, sequestered by the crown ether, creates a "naked" anion that is more nucleophilic and less basic, favoring SN2 over E2.

  • Solvent Polarity: Move from THF to DMF or DMSO . Polar aprotic solvents stabilize the SN2 transition state.

Q4: My piperidine ring seems "locked" in the wrong conformation.

A: If your precursor has a substituent (e.g., N-Boc), it may adopt a chair conformer where the electrophilic tether is equatorial, placing it too far from the nucleophilic center.

  • Solution: Introduce a temporary "conformation breaker." Use a bulky N-protecting group (e.g., N-Trityl) or an acetal at C4 to force the ring into a twist-boat conformation that brings the reactive ends closer (The Gem-Disubstituent/Thorpe-Ingold Effect).

Visualizing the Failure Mode: Catalyst Poisoning

The diagram below illustrates how the basic nitrogen in piperidines deactivates Grubbs catalysts during RCM.

CatalystPoisoning Ru_Active Active Ru-Carbene Complex Ru-N Chelate (Inactive) Ru_Active->Complex Coordination Piperidine Free Piperidine Nitrogen Piperidine->Complex Lone Pair Donation ProtectedN N-Ti Complex (Safe) Piperidine->ProtectedN + Lewis Acid LewisAcid Lewis Acid (Ti(OiPr)4) LewisAcid->ProtectedN ProtectedN->Ru_Active No Poisoning

Figure 2: Mechanism of catalyst poisoning by nitrogen lone pairs and rescue via Lewis Acid.

Validated Protocol: Ti-Mediated RCM for Spiro-Piperidines

Use this protocol for difficult RCM closures where standard conditions fail.

Reagents:

  • Diallyl-piperidine precursor (1.0 equiv)

  • Grubbs II Catalyst (5-10 mol%)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Anhydrous DCM (0.005 M concentration - High Dilution is Critical!)

Step-by-Step:

  • Degassing: Dissolve the precursor in anhydrous DCM in a flame-dried flask. Sparge with Argon for 15 minutes. Oxygen kills the catalyst.

  • Lewis Acid Addition: Add Ti(OiPr)₄ dropwise via syringe. Stir at room temperature for 20 minutes. The solution may turn slightly yellow.

  • Catalyst Addition: Dissolve Grubbs II in a minimal amount of degassed DCM and add to the reaction mixture.

  • Reflux: Fit a reflux condenser and heat to 40°C (gentle reflux) for 4-12 hours.

  • Quench: Cool to RT. Add 1M HCl or DMSO (5 equiv relative to Ru) to quench the catalyst and break the Ti-N complex.

  • Workup: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography.

Safety Note: Ruthenium residues are bioactive. Ensure thorough removal using a scavenger resin (e.g., SiliaMetS® Thiol) during purification.

References

  • BenchChem Technical Support . Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Link

  • Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Link

  • Coldham, I., et al. (2024).[2] Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Link

  • Krapcho, A. P. (1974). Synthesis of Carbocyclic Spiro Compounds via Intramolecular Alkylation Routes. Synthesis. Link

  • MacMillan, D. W. C., et al. (2023). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. Link

  • Apeiron Synthesis . How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Link

Sources

resolving conformational isomers of spiro[4.5]decane in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[4.5]decane Conformational Analysis

Subject: Resolving Conformational Isomers & Stereochemical Assignment in Spiro[4.5]decane Systems Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Welcome to the Advanced NMR Applications Center

You are likely encountering signal broadening, ambiguous coupling constants, or "missing" peaks in your spiro[4.5]decane spectra. This is a hallmark of intermediate exchange dynamics or unresolved diastereomers.

Spiro[4.5]decane consists of a flexible five-membered ring fused to a six-membered ring. The six-membered ring typically undergoes chair-chair interconversion (


), while the five-membered ring undergoes rapid pseudorotation.

This guide provides the protocols to resolve these isomers using Dynamic NMR (DNMR) and advanced 2D correlation spectroscopy.

Module 1: Dynamic Processes & Signal Broadening (The "Missing" Peaks)

User Issue: "My


C or 

H signals are broad or invisible at room temperature. I suspect conformational exchange."

Diagnosis: At room temperature (298 K), the cyclohexane ring of the spiro[4.5]decane system is likely flipping at a rate (


) comparable to the chemical shift difference (

) between the axial and equatorial conformers. This places the system in the coalescence regime , resulting in extreme line broadening.

The Solution: Variable Temperature (VT) NMR To resolve the individual conformers, you must slow the exchange rate by cooling the sample below the coalescence temperature (


).
Protocol 1: Low-Temperature Acquisition
  • Solvent Selection:

    • Standard:

      
       (Freezing point: -95 °C). Good for reaching -80 °C.
      
    • Extreme Low T:

      
       (Freon-21) / Acetone-
      
      
      
      mixtures if -100 °C is required (rare for simple spiro[4.5]decanes).
  • Sample Prep:

    • Filter sample through basic alumina to remove paramagnetic impurities (Fe, Cr) that cause artificial broadening.

    • Degas the tube (freeze-pump-thaw) to remove dissolved

      
      , which broadens lines.
      
  • Acquisition Steps:

    • Start at 298 K.[1]

    • Cool in 10 K increments.[2] Shim at each step.

    • Target: Look for the "decoalescence" point where broad humps split into sharp distinct signals (typically -40 °C to -80 °C for substituted cyclohexanes).

Self-Validating Metric: Calculate the activation free energy (


) at the coalescence temperature (

) using the Gutowsky-Holm equation. For spiro[4.5]decane derivatives, if your calculated

is < 8 kcal/mol or > 14 kcal/mol , re-evaluate your

assignment; the value should align with cyclohexane chair inversion (~10.3 kcal/mol) [1].


Workflow Visualization: VT-NMR Logic

VT_Workflow Start Start: Broad Signals at 298K Solvent Switch to CD2Cl2 Start->Solvent Cooling Cool to -40°C Solvent->Cooling Check Signals Sharpened? Cooling->Check Resolved Acquire 2D Data (NOESY/HSQC) at Low Temp Check->Resolved Yes (Slow Exchange) Lower Cool to -80°C Check->Lower No (Still Broad) Exchange Calculate Rate (k) & Barrier (dG) Resolved->Exchange Lower->Check

Figure 1: Decision tree for resolving dynamic conformational exchange in spiro cyclic systems.

Module 2: Stereochemical Assignment (Diastereomers)

User Issue: "I have resolved the signals (or have stable isomers), but I cannot tell which is the cis-isomer and which is the trans-isomer relative to the spiro center."

Diagnosis: Spiro[4.5]decane derivatives often possess diastereomers based on the relative orientation of substituents on the 6-ring vs. the 5-ring.


-coupling alone is often insufficient due to the quaternary spiro carbon breaking the spin system.

The Solution: NOESY/ROESY & 13C Chemical Shifts

Protocol 2: The "Anchor Point" Strategy

Use the spiro-carbon as a "silent" anchor. You must establish the relative orientation of protons on the 6-ring (


 vs 

) and the 5-ring.
  • Identify Axial/Equatorial Protons (6-ring):

    • 
      :  Wide multiplet (large 
      
      
      
      ). Upfield shift.
    • 
      :  Narrow multiplet (small 
      
      
      
      ). Downfield shift.
  • Run 2D NOESY (Mixing time 500-800 ms):

    • Look for cross-peaks between the axial protons of the 6-ring and the substituents on the 5-ring.

    • Note: If the molecule is small (< 1000 Da), NOE may be near zero. Use ROESY (mixing time 200-300 ms) instead to guarantee positive cross-peaks [2].

Data Interpretation Table: NOE Correlations

InteractionExpected NOE IntensityStructural Conclusion
H(6-ring, ax)

H(5-ring)
Strong The 5-ring substituent is spatially close to the axial face of the 6-ring.
H(6-ring, eq)

H(5-ring)
Weak / None Equatorial protons point away from the spiro core's "axial" vector.
H(ax)

H(ax) (1,3-diaxial)
Strong Confirms the chair conformation is frozen/stable.

Self-Validating Metric: The Gamma-Gauche Effect in


C NMR.
  • Carbon atoms in the 5-ring that are sterically crowded (cis to an axial substituent on the 6-ring) will appear upfield (shielded) by 3–6 ppm compared to the trans isomer due to steric compression [3].

Workflow Visualization: Stereochemical Logic

Stereo_Logic Input Resolved Spectrum J_Analysis 1H J-Coupling Analysis (Identify H-ax vs H-eq) Input->J_Analysis NOESY NOESY / ROESY J_Analysis->NOESY Result_Cis Strong NOE: H-ax (6-ring) <-> H (5-ring) NOESY->Result_Cis Cross-peak present Result_Trans No NOE: H-ax (6-ring) <-> H (5-ring) NOESY->Result_Trans Cross-peak absent

Figure 2: Logic flow for assigning relative stereochemistry across the spiro junction.

Module 3: Advanced Troubleshooting (FAQs)

Q: My NOESY spectrum is blank or shows all peaks as negative phases.

  • A: You are likely in the "zero-crossing" regime (

    
    ).
    
    • Fix: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROE signals are always positive (opposite phase to diagonal) regardless of molecular tumbling rate.

Q: I see "virtual coupling" or deceptive triplets in the 6-ring.

  • A: This occurs in spiro[4.5]decanes when the 6-ring is symmetric or near-symmetric, creating a strongly coupled

    
     system.
    
    • Fix: Acquire a 1D TOCSY or Psyche-decoupled spectrum to collapse the multiplets and reveal the true coupling constants.

Q: Can I use computational chemistry to confirm my assignment?

  • A: Yes. Perform a conformational search (Molecular Mechanics) followed by DFT geometry optimization (B3LYP/6-31G*) and GIAO NMR shielding calculations.

    • Validation: Compare the calculated Boltzmann-averaged chemical shifts with your experimental data. A Mean Absolute Error (MAE) < 0.15 ppm for

      
      H usually confirms the correct diastereomer [4].
      

References

  • Anet, F. A. L., & Basus, V. J. (1978). "Nuclear Magnetic Resonance Studies of Cyclohexane Inversion." Journal of the American Chemical Society. Link

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Correlations Through Space). Link

  • Duddeck, H. (1995). "Substituent Effects on 13C Chemical Shifts in Alicyclic Compounds." Topics in Stereochemistry. Link

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using DFT." Chemical Reviews. Link

Sources

stability of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane in metabolic assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability & Profiling of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Executive Summary

Subject: 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS: 1389264-35-0) Chemical Class: Spirocyclic Carbamate / Oxazinanone Derivative Primary Application: Rigid 3D scaffold for medicinal chemistry; bioisostere for piperidine/morpholine systems.[1][2]

This guide addresses the specific stability challenges associated with the 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane core. While spirocycles are valued for their structural rigidity, this specific scaffold contains two distinct metabolic liabilities:

  • The Cyclic Carbamate (Oxazinanone) Ring: Susceptible to hydrolytic ring-opening (chemical or enzymatic).[2]

  • The Secondary Amine (Pyrrolidine moiety): A "soft spot" for Phase I oxidation and Phase II conjugation.[2]

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Rapid Disappearance in Plasma Assays (High Clearance)

Symptom: Compound shows <10 min half-life in mouse/rat plasma but appears stable in buffer.[2] Root Cause: Carboxylesterase-mediated Hydrolysis. The 6-membered cyclic carbamate ring (8-oxa-2,6-diaza...) mimics a lactone/lactam hybrid.[2] Plasma esterases (especially in rodents) can attack the carbonyl (C7), cleaving the C-O bond and opening the ring to form an unstable amino-acid intermediate.

Troubleshooting Protocol:

  • Inhibitor Screen: Pre-incubate plasma with Bis-nitrophenyl phosphate (BNPP) (100 µM) or PMSF (1 mM) for 15 minutes before adding the compound.[2]

    • Result A (Stability Restored): Metabolism is esterase-driven.[2] The instability is species-specific (Rodent >> Human).[2]

    • Result B (No Change): The instability is likely chemical (pH-driven) or due to non-esterase plasma enzymes (e.g., deaminase).

  • Species Cross-Check: Compare stability in Human Plasma vs. Mouse Plasma . Human plasma typically has lower carboxylesterase activity for this specific chemotype.[2]

Issue 2: "Missing" Mass Balance in Hepatocyte/Microsomal Assays

Symptom: Parent compound depletes, but no obvious M+16 (Hydroxylation) or M-2 (Dehydrogenation) peaks are dominant in LC-MS. Root Cause: Formation of Polar Ring-Opened Metabolites. If the carbamate ring opens, the resulting metabolite is highly polar (zwitterionic amino acid) and may elute in the solvent front (void volume) of a standard Reverse Phase (C18) gradient.[2]

Troubleshooting Protocol:

  • Adjust Chromatography: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an aqueous-stable C18 column (e.g., T3) with a low organic start (1-2% B).[2]

  • Monitor Specific Transitions: Look for M+18 (Hydrolysis product).[2]

    • Parent Mass:[2] ~156 Da[1][2]

    • Target Mass: ~174 Da (Ring open form:

      
       often leads to decarboxylation, resulting in M-26 mass loss if the carbamic acid is unstable).[2]
      
    • Correction: If the ring opens at the ester bond, you get an alcohol and an amide.[2] Mass = M+18.[2]

Issue 3: High Turnover in Microsomes (NADPH-dependent)

Symptom: Compound is stable in buffer and plasma but degrades rapidly in liver microsomes (HLM/MLM) only when NADPH is present.[2] Root Cause: N-Oxidation or


-Carbon Hydroxylation.  The secondary amine at position 2 (in the 5-membered ring) is highly nucleophilic and accessible to Flavin-containing Monooxygenases (FMOs) or CYP450s.[2]

Troubleshooting Protocol:

  • FMO Check: Heat inactivate microsomes (45°C for 5 min) without NADPH, then run the assay. FMOs are heat-labile; CYPs are more stable.[2]

    • If stability improves: FMO-mediated N-oxidation is the primary pathway.[2]

  • Derivatization Test: If the N2 position is the liability, capping it with a methyl group or acetyl group (during synthesis) should drastically improve metabolic stability.[2]

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways for 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane.

MetabolicPathways cluster_legend Pathway Legend Parent 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (Parent) Hydrolysis Ring Opening (Carbamate Cleavage) Parent->Hydrolysis Plasma Esterases pH > 8.0 Phase1 Phase I Oxidation (CYP450 / FMO) Parent->Phase1 Microsomes + NADPH Phase2 Phase II Conjugation (UGT) Parent->Phase2 Hepatocytes + UDPGA PolarMet Polar Amino-Alcohol (Elutes in Void Vol) Hydrolysis->PolarMet + H2O (M+18) NOxide N-Oxide (at N2 position) Phase1->NOxide FMO/CYP AlphaOH α-Hydroxylation Phase1->AlphaOH CYP3A4 Gluc N-Glucuronide Phase2->Gluc UGT key1 Red: Hydrolytic Liability (Plasma) key2 Yellow: Oxidative Liability (Microsomes)

Caption: Figure 1. Competing degradation pathways.[2][3] The carbamate ring is susceptible to hydrolysis (red path), while the secondary amine drives oxidative metabolism (yellow path).

Part 3: Experimental Protocols

Protocol A: pH-Dependent Chemical Stability Assessment

Purpose: To distinguish between chemical instability and enzymatic metabolism.[2]

  • Preparation: Prepare 1 µM test compound solutions in three buffers:

    • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).[2]

    • pH 7.4: 100 mM Phosphate Buffer (PBS).

    • pH 9.0: 100 mM Borate Buffer.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 1, 2, 4, and 24 hours.

  • Quenching: Add 150 µL Acetonitrile (containing Internal Standard).

  • Analysis: Analyze via LC-MS/MS.

    • Pass Criteria: >85% remaining at 24h (pH 7.4).[2]

    • Failure Mode: Degradation at pH 9.0 confirms base-catalyzed hydrolysis of the carbamate.[2]

Protocol B: Plasma Stability with Esterase Inhibition

Purpose: To confirm if plasma instability is driven by serine esterases.[2]

Materials:

  • Pooled Plasma (Rat, Human, Dog).[2]

  • Inhibitor: BNPP (Bis-nitrophenyl phosphate).[2]

  • Stop Solution: Cold Acetonitrile.[2]

Workflow:

Step Action Critical Note
1 Thaw Plasma at 37°C. Do not vortex vigorously (avoids protein denaturation).
2 Inhibitor Spike: Divide plasma into two pools.[2] Add BNPP (100 µM final) to Pool A. Add Vehicle (DMSO) to Pool B. Wait 15 mins to allow irreversible inhibition of esterases.
3 Dosing: Spike test compound (1 µM final) into both pools. Keep organic solvent <1% to prevent enzyme crash.[2]
4 Timepoints: 0, 15, 30, 60, 120 min.[2]
5 Extraction: Mix 50 µL plasma + 200 µL Stop Solution. Centrifuge 4000g x 10 min.

| 6 | Calculation: Compare


 of Pool A vs. Pool B. | If 

increases >2x with BNPP, instability is esterase-mediated.[2] |

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the compound degrade in rat plasma but not human plasma? A: Rodents possess high levels of specific carboxylesterases (e.g., Ces1c) in their plasma that are absent or low-abundance in humans.[2] The 8-oxa-7-oxo-carbamate motif is a frequent substrate for these rodent-specific enzymes.[2] This is often a "false positive" for instability regarding human translation.[2]

Q2: Can I improve stability by modifying the structure? A: Yes. Two primary strategies:

  • Steric Shielding: Introduce a methyl group at position 9 or 10 (adjacent to the carbamate oxygen).[2] This sterically hinders the hydrolytic attack on the carbonyl.[2]

  • N-Substitution: Alkylating the N2 secondary amine (e.g., N-methyl, N-cyclopropyl) reduces N-oxidation potential and increases lipophilicity, potentially altering the binding mode to esterases.[2]

Q3: The compound is stable in microsomes but has low bioavailability (%F).[2] Why? A: Check solubility-limited absorption or gastric instability .[2] If the compound degrades at pH 1.2 (Protocol A), it may be hydrolyzing in the stomach before absorption.[2] Alternatively, the polarity of the secondary amine might limit permeability (check PAMPA/Caco-2 data).

References

  • PubChem. (n.d.).[2] 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (Compound). National Library of Medicine.[2] Retrieved February 24, 2026, from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[2] (Contextual grounding on spiro-heterocycle stability).

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Source for Plasma Stability/BNPP protocols).

  • Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Mechanistic insight into oxa-heterocycle stability).

Sources

Validation & Comparative

Metabolic Stability Guide: 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane vs. Flat Analogs

[1]

Executive Summary

The Core Challenge: In medicinal chemistry, "flat" saturated heterocycles like piperazine and morpholine often suffer from rapid metabolic clearance due to accessible P450 oxidation sites (N-oxidation,

1The Spiro Solution:7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane1Key Finding:



1

Structural Analysis & Design Logic

The "Escape from Flatland"

The transition from a flat analog to the spiro-oxazinanone scaffold represents a strategic shift in topology.[1]

FeatureFlat Analog (e.g., Piperazine/Morpholine)Spiro Scaffold (7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane)
Geometry Planar / Chair conformationOrthogonal (Rings at ~90° angle)
Hybridization Low

(if aromatic linked)
High

(Quaternary carbon)
Exit Vectors Linear (180°) or angular (120°)Twisted/Orthogonal (defined 3D projection)
Metabolic Liability High (Exposed

-hydrogens)
Low (Steric shielding + quaternary block)
The Cyclic Carbamate Advantage

The "7-oxo-8-oxa-2,6-diaza" motif constitutes a cyclic carbamate (1,3-oxazinan-2-one) embedded within the 6-membered ring.[1]

  • Acyclic Carbamates: Prone to enzymatic hydrolysis.[1]

  • Cyclic Carbamates (Spiro): The ring constraint stabilizes the carbonyl against hydrolysis and reduces the electron density on the nitrogen, making it less susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs).[1]

Comparative Metabolic Stability Data

The following data summarizes the metabolic performance of the Spiro-Oxazinanone scaffold versus a standard N-aryl piperazine analog (a common "flat" baseline in drug discovery).

Table 1: Human Liver Microsome (HLM) Stability Profile[1]
ParameterFlat Analog (N-Aryl Piperazine)Spiro Scaffold (Spiro[4.5]decane)Performance Shift

(µL/min/mg)
45.2 (High Clearance)12.8 (Low-Mod Clearance) 3.5x Improvement

(min)
15.354.1 >3x Extension
LogD (pH 7.4) 2.81.9 Reduced Lipophilicity
Solubility (µM) 45>200 Enhanced Solubility

Interpretation: The reduction in


 (lipophilicity) correlates directly with reduced non-specific binding to microsomes and lower affinity for the P450 active site hydrophobic pockets.[1] The spiro-carbon specifically blocks the 

-hydroxylation pathway common in piperazines.[1]

Mechanism of Action: Metabolic Blockade[1]

The enhanced stability is driven by two mechanistic pillars: Steric Shielding and Electronic Deactivation .[1]

Pathway Visualization

The diagram below illustrates how the spiro scaffold diverts the molecule away from the oxidative degradation pathway that consumes the flat analog.[1]

MetabolicFateFlatFlat Analog(Piperazine)CYPCYP450 Binding(Hydrophobic Pocket)Flat->CYPHigh Affinity(High LogD)SpiroSpiro Scaffold(Spiro[4.5]decane)Spiro->CYPLow Affinity(Steric Clash)StableMetabolic Stability(Parent Compound)Spiro->StableQuaternary Block+ Rigid ShapeOxidationN-Oxidation / alpha-HydroxylationCYP->OxidationAccessiblealpha-HClearanceRapid Clearance(Metabolites)Oxidation->Clearance

Figure 1: Mechanistic divergence of metabolic fate.[1] The spiro scaffold reduces CYP450 binding affinity and physically blocks the oxidative trajectory.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this scaffold in your own library, use the following standardized HLM protocol. This protocol is designed to be self-validating using internal controls.[1]

Reagents & Setup
  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1]

    • Zero Cofactor: HLM without NADPH (checks for non-NADPH stability).

Step-by-Step Workflow
  • Pre-Incubation: Mix 0.5 mg/mL HLM with Test Compound (1 µM) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Why? Allows temperature equilibration and non-specific binding equilibrium.

  • Initiation: Add pre-warmed NADPH solution to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Why? Precipitates proteins and stops metabolism instantly.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation

Calculate the intrinsic clearance (



1
1

Synthesis & Application Workflow

The incorporation of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane into a drug discovery cascade follows a logic of "Late-Stage Diversification" or "Scaffold Hopping."[1]

WorkflowHitFlat Hit Identification(e.g., Piperazine core)DesignScaffold Hop DesignReplace with Spiro[4.5]decaneHit->DesignIdentify MetabolicSoft SpotSynthSynthesis(Boc-protected Building Block)Design->SynthUse CAS1363382-08-4AssayStability Profiling(HLM / Hepatocytes)Synth->AssayTest vs.Flat ControlDecisionSelect Lead(High Fsp3, Low CLint)Assay->DecisionValidatesStability

Figure 2: Workflow for transitioning from a flat hit to a spiro-optimized lead.

References

  • BenchChem. (2025).[1][2][3] Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery. Retrieved from [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for spiro-benefits).

  • BLD Pharm. (2021).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [1]

  • Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 antagonists: Bioisosteres for Morpholine. Journal of Medicinal Chemistry. (Provides the mechanistic basis for spiro-morpholine/piperazine bioisosterism).

  • PubChem. (2021).[1][4] Compound Summary: 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane.[1][4][5][6][7] Retrieved from [1]

A Comparative Guide to the Molecular Docking of 8-oxa-2,6-diazaspiro[4.5]decan-7-one Ligands Against Putative Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the exploration of novel scaffolds is paramount for the discovery of next-generation therapeutics. The 8-oxa-2,6-diazaspiro[4.5]decan-7-one core represents a compelling, yet underexplored, three-dimensional framework. Its inherent structural rigidity and stereochemical complexity offer the potential for highly specific and potent interactions with biological targets. This guide provides a comprehensive, in-depth analysis of the molecular docking of ligands based on this spirocyclic scaffold against two putative protein kinase targets: Tyrosine Kinase 2 (TYK2) and Receptor-Interacting Protein Kinase 1 (RIPK1). Our selection of these targets is informed by the established activity of structurally related diazaspiro[4.5]decan-1-one derivatives as potent kinase inhibitors.

This document is designed to serve as a practical guide for researchers engaged in computational drug discovery. We will not only detail a rigorous, step-by-step molecular docking protocol but also delve into the scientific rationale behind key methodological choices. Furthermore, we will present a comparative analysis of the potential binding modes and affinities of 8-oxa-2,6-diazaspiro[4.5]decan-7-one ligands against TYK2 and RIPK1, supported by illustrative data and visualizations.

The 8-oxa-2,6-diazaspiro[4.5]decan-7-one Scaffold: A Promising Framework for Kinase Inhibition

The 8-oxa-2,6-diazaspiro[4.5]decan-7-one scaffold is a unique heterocyclic system characterized by a spirocyclic junction connecting a pyrrolidine and a morpholin-3-one ring. This arrangement imparts a distinct three-dimensional geometry, which can be advantageous for achieving high-affinity and selective binding to the intricate topographies of protein active sites. The presence of multiple hydrogen bond donors and acceptors, coupled with a modifiable periphery, makes this scaffold an attractive starting point for the design of targeted inhibitors.

Our hypothesis to target TYK2 and RIPK1 is based on the principle of bioisosteric replacement and structural analogy. Known inhibitors of these kinases feature spirocyclic cores that bear resemblance to the 8-oxa-2,6-diazaspiro[4.5]decan-7-one framework. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been successfully developed as potent dual TYK2/JAK1 inhibitors and RIPK1 inhibitors.[1][2] By exploring the docking of our scaffold of interest against these validated targets, we aim to provide a computational foundation for the future development of this novel class of kinase inhibitors.

A Validated Molecular Docking Protocol for Spirocyclic Ligands

The following protocol outlines a comprehensive workflow for the molecular docking of 8-oxa-2,6-diazaspiro[4.5]decan-7-one ligands against TYK2 and RIPK1 using AutoDock Vina, a widely used and validated open-source docking program.[3][4]

Experimental Workflow: Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation grid Grid Box Generation p_prep->grid Prepared Receptor l_prep Ligand Preparation dock Running AutoDock Vina l_prep->dock Prepared Ligand grid->dock Grid Parameters analysis Pose & Score Analysis dock->analysis Docked Poses & Scores validation Redocking Validation analysis->validation Best Pose

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

The initial and critical step in a structure-based drug design project is the preparation of the target protein. This process involves retrieving the protein's three-dimensional structure and making necessary modifications to ensure it is suitable for docking simulations.

  • Selection and Retrieval of Protein Structures: Crystal structures of human TYK2 and RIPK1 in complex with inhibitors were retrieved from the RCSB Protein Data Bank (PDB). For this study, we selected PDB IDs: 5F20 for TYK2 and 6NW2 for RIPK1.[3][5] The presence of a co-crystallized ligand is crucial as it helps in defining the binding site and validating the docking protocol.

  • Protein Cleaning and Optimization: Using molecular visualization software such as UCSF Chimera or PyMOL, the following pre-processing steps are performed:

    • Removal of water molecules and any other non-essential heteroatoms from the PDB file.

    • Addition of polar hydrogen atoms, which are critical for forming hydrogen bonds.

    • Assignment of partial charges to each atom using a force field (e.g., AMBER).

    • The prepared protein is then saved in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

The small molecule ligand, in this case, a representative 8-oxa-2,6-diazaspiro[4.5]decan-7-one derivative, must also be prepared for docking.

  • 3D Structure Generation: A 2D structure of the ligand is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The energy-minimized ligand structure is saved in the PDBQT format. This process typically involves assigning Gasteiger charges and defining rotatable bonds.

Step 3: Grid Generation

A grid box defines the search space for the docking simulation within the protein's binding site.

  • Defining the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure.

  • Setting Grid Box Parameters: A grid box is generated to encompass the entire binding pocket. The dimensions and center of the grid box are carefully chosen to allow the ligand to move and rotate freely within the active site. For TYK2 (PDB: 5F20) and RIPK1 (PDB: 6NW2), the grid box will be centered on the respective co-crystallized inhibitors.

Step 4: Molecular Docking Simulation

With the prepared protein and ligand, and the defined grid box, the docking simulation can be performed using AutoDock Vina.

  • Configuration File: A configuration file is created that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running the Simulation: AutoDock Vina is executed from the command line, using the configuration file as input. The program will then explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

Step 5: Analysis and Validation of Docking Results

The output of the docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol).

  • Pose Visualization and Interaction Analysis: The top-ranked poses are visualized using molecular graphics software to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Validation by Redocking: To validate the docking protocol, the co-crystallized ligand is extracted from the PDB structure and then re-docked into the same binding site. The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[6][7]

Comparative Docking Analysis: 8-oxa-2,6-diazaspiro[4.5]decan-7-one against TYK2 and RIPK1

To illustrate the potential of the 8-oxa-2,6-diazaspiro[4.5]decan-7-one scaffold, we present a hypothetical comparative analysis of the docking results for a representative ligand against TYK2 and RIPK1.

Table 1: Predicted Binding Affinities and Key Interactions

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
TYK25F20-8.5Leu881, Gly883, Val889, Ala901, Asp949
RIPK16NW2-7.9Leu27, Val35, Ala48, Leu101, Asp105

Binding Mode Analysis

  • TYK2: The 8-oxa-2,6-diazaspiro[4.5]decan-7-one ligand is predicted to form key hydrogen bonds with the hinge region residues of TYK2, a common binding motif for kinase inhibitors. The spirocyclic core is expected to occupy a hydrophobic pocket, making favorable van der Waals contacts.

  • RIPK1: Similarly, in the RIPK1 binding site, the ligand is anticipated to engage in hydrogen bonding with the backbone of the hinge region. The distinct three-dimensional shape of the spirocycle could allow for unique interactions with specific residues, potentially leading to selectivity.

The predicted binding affinities suggest that the 8-oxa-2,6-diazaspiro[4.5]decan-7-one scaffold has the potential to bind to both TYK2 and RIPK1 with good affinity. Further optimization of the scaffold by introducing various substituents could enhance potency and selectivity for a desired kinase target.

Logical Relationships in Structure-Based Drug Design

Target Target Identification Structure 3D Structure Determination Target->Structure Docking Molecular Docking Structure->Docking Hits Hit Identification Docking->Hits Optimization Lead Optimization Hits->Optimization Optimization->Docking Iterative Design Candidate Drug Candidate Optimization->Candidate

Caption: The iterative cycle of structure-based drug design.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting molecular docking studies of 8-oxa-2,6-diazaspiro[4.5]decan-7-one ligands against the putative kinase targets TYK2 and RIPK1. The detailed protocol, from protein and ligand preparation to result analysis and validation, serves as a robust starting point for researchers in the field.

The comparative analysis, while based on hypothetical data for illustrative purposes, highlights the potential of this novel scaffold to interact favorably with the active sites of these therapeutically relevant kinases. The distinct three-dimensional nature of the spirocyclic core may offer advantages in achieving both high potency and selectivity.

Future work should focus on the synthesis of a library of 8-oxa-2,6-diazaspiro[4.5]decan-7-one derivatives and their experimental evaluation against a panel of kinases, including TYK2 and RIPK1. The experimental data will be invaluable for validating and refining the computational models, ultimately guiding the development of novel and effective kinase inhibitors based on this promising scaffold.

References

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). ChemAxon.
  • Flexible ligand docking with Glide. (2007, June 15). PubMed. [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Tutorial: Docking with Glide. [Link]

  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace.
  • How to validate the molecular docking results ? (2022, April 25). ResearchGate. [Link]

  • (PDF) Validation of Docking Methodology (Redocking).
  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. PubMed.
  • Lessons from Docking Validation.
  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.
  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinform
  • Docking (molecular). Wikipedia.
  • (PDF) In silico prediction of novel therapeutic targets using gene–disease association data.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • An update on the synthesis and reactivity of spiro-fused β-lactams.
  • In silico prediction of novel therapeutic targets... | Posters. F1000Research.
  • In silico prediction of novel therapeutic targets using gene–disease association d
  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR.
  • Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Molecular Docking and Structure-Based Drug Design Str
  • Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers.
  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. PMC.
  • Spirocyclic Motifs in N
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.

Sources

Navigating Chemical Space: A Comparative Guide to 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is a proven strategy to improve solubility and clinical success rates. 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane  (hereafter referred to as Spiro-Oxazinanone ) represents a high-fidelity bioisostere designed to replace morpholine, piperazine, and piperidine moieties.

Unlike classical heterocycles, this spirocyclic scaffold offers a unique "vector decoupling" advantage: it maintains the exit vector geometry of a piperazine while dramatically modulating basicity and lipophilicity through its cyclic carbamate motif. This guide provides an objective technical analysis of its performance, synthesis, and application logic.

Structural Analysis & Strategic Value

The molecule is a spiro-fusion of two distinct rings:

  • Ring A (5-membered): A pyrrolidine ring containing a secondary amine (N2). This serves as the primary attachment point or basic center.

  • Ring B (6-membered): A cyclic carbamate (1,3-oxazinan-2-one). This moiety introduces polarity and hydrogen bond accepting (HBA) capability without adding basicity.

Key Physicochemical Advantages
FeatureMechanism of ActionImpact on Drug Properties
Spiro-Quaternary Center Gem-dimethyl effect equivalent; restricts conformational entropy.Target Affinity: Lowers the entropic penalty of binding.Metabolic Stability: Sterically blocks oxidative metabolism at the

-carbon.
Cyclic Carbamate (Ring B) Amide-like resonance stabilizes the Nitrogen lone pair.hERG Safety: Eliminates the distal basic center often responsible for hERG channel inhibition in piperazines.Permeability: Reduces LogD compared to piperidine while avoiding the high polarity of highly basic diamines.
High

Fraction
Increases saturation.Solubility: Disrupts crystal lattice packing energy, improving aqueous solubility compared to flat aromatic bioisosteres.

Comparative Performance Profile

The following analysis compares Spiro-Oxazinanone against the three most common saturated heterocycles it replaces.

Table 1: Head-to-Head Bioisosteric Comparison
MetricPiperazine Morpholine Piperidine Spiro-Oxazinanone (Hero)
Basicity (pKa) Dibasic (~9.8 & 5.6)Monobasic (~8.3)Monobasic (~11.0)Monobasic (~9.5) (Only N2 is basic; N6 is neutral)
H-Bond Donors (HBD) 1 (if N-substituted)011 (Carbamate NH, unless substituted)
H-Bond Acceptors (HBA) 22 (Ether O + Amine N)13 (Carbonyl O + Ether O + Amine N)
LogD (pH 7.4) Low (Very Polar)Low-MediumHigh (Lipophilic)Optimized (Balanced polarity via carbamate)
Metabolic Liability N-Oxidation, Ring opening

-C Hydroxylation

-C Oxidation
High Stability (Spiro center blocks

-C oxidation)
hERG Risk High (Cationic trapping)LowMediumLow (Reduced cationic character)
Decision Logic: When to Switch?

Use the following decision matrix to determine if this scaffold is the correct solution for your lead optimization bottleneck.

DecisionMatrix Start Lead Compound Optimization (Piperazine/Morpholine Core) Issue_hERG Issue: hERG Liability (>50% inhibition @ 10µM) Start->Issue_hERG Issue_Metab Issue: High Clearance (Microsomal Instability) Start->Issue_Metab Issue_Sol Issue: Poor Solubility (Flat/Aromatic) Start->Issue_Sol Check_Basicity Is Distal N essential for H-bonding? Issue_hERG->Check_Basicity Cause: Distal Basic N? Check_Site Oxidation at alpha-Carbon? Issue_Metab->Check_Site Site of Metabolism? Sol_Spiro Adopt Spiro-Oxazinanone (7-Oxo-8-oxa-2,6-diaza...) Issue_Sol->Sol_Spiro Increase Fsp3 Break Planarity Alt_Strategy Consider Fluorination or Ring Contraction Check_Basicity->Sol_Spiro Yes (Need HBA/HBD but NO charge) Check_Basicity->Alt_Strategy No Check_Site->Sol_Spiro Yes (Spiro blocks site) Check_Site->Alt_Strategy No (N-oxidation)

Figure 1: Decision Matrix for Bioisosteric Replacement. This logic flow identifies the specific medicinal chemistry bottlenecks (hERG, Clearance, Solubility) where the Spiro-Oxazinanone scaffold provides a superior advantage over classical heterocycles.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize the commercially available 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane as the starting material.

Protocol A: Scaffold Incorporation (Synthesis)[1][2]

Objective: Install the spiro-core onto an aryl halide scaffold via


 or Buchwald-Hartwig coupling.
  • Deprotection (If Boc-protected):

    • Dissolve 1.0 eq of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo. Aplotic evaporation with toluene (3x) is critical to remove residual TFA which can poison Pd-catalysts.

    • QC Check:

      
       NMR should show loss of t-Bu singlet at ~1.45 ppm.
      
  • Coupling (Buchwald-Hartwig):

    • Reagents: Aryl Bromide (1.0 eq), Spiro-amine (1.2 eq),

      
       (0.02 eq), Xantphos (0.04 eq), 
      
      
      
      (2.0 eq).
    • Solvent: Anhydrous 1,4-Dioxane (degassed).

    • Conditions: Heat at 100°C for 12 hours under

      
      .
      
    • Purification: The cyclic carbamate is polar. Use a gradient of 0-10% MeOH in DCM for flash chromatography.

Protocol B: Validation Workflow (MMP Analysis)

To objectively validate the bioisosteric replacement, a Matched Molecular Pair (MMP) analysis is required.

Workflow Step1 Synthesize Pair (Parent vs. Spiro) Step2 LogD 7.4 Assay (Shake Flask) Step1->Step2 Step3 Microsomal Stability (Human/Rat LM) Step1->Step3 Step4 hERG Patch Clamp (Safety) Step1->Step4 Decision Go/No-Go Step2->Decision Target: LogD < 3.0 Step3->Decision Target: CLint < 20 µL/min/mg Step4->Decision Target: IC50 > 10µM

Figure 2: Validation Workflow. A parallel assessment of the parent compound and the spiro-analogue is essential to confirm the improvement in physicochemical properties.

Mechanistic Insights (Why it Works)

The "Spiro-Switch" on Basicity

In a standard piperazine, both nitrogens are basic. At physiological pH, the molecule is often dicationic, leading to "lysosomal trapping" (high Volume of Distribution,


) and hERG channel blockage (cation-pi interactions with the channel pore).
  • The Fix: In the Spiro-Oxazinanone, the nitrogen at position 6 is part of a carbamate. The lone pair is delocalized into the carbonyl (

    
    ). This renders N6 neutral , preventing the formation of a dication while retaining the ability to accept hydrogen bonds via the carbonyl oxygen.
    
Vector Fidelity

Unlike switching from a 6-membered ring to a 4-membered ring (which drastically alters the exit vector angles), the spiro[4.5] system maintains a "linear-like" projection similar to 1,4-disubstituted piperazines. This allows the spiro-analogue to fit into the same binding pocket without requiring major protein conformational changes.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PubChem Compound Summary. (2025). "7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CID 72207586)."[1] National Center for Biotechnology Information.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Contextual reference for spiro-ether/carbamate utility).

  • BenchChem Application Notes. (2025). "Diazaspiro Cores as Piperazine Bioisosteres." BenchChem Technical Library.

Sources

Comparative Fsp3 Characterization: Spirocyclic Scaffolds vs. Planar Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the correlation between molecular complexity—quantified by the fraction of sp3-hybridized carbons (


)—and clinical success is well-established.[1][2] First articulated by Lovering et al. (2009), the "Escape from Flatland" theory posits that increasing saturation improves solubility and selectivity while reducing promiscuity.

This guide provides a technical comparison between spirocyclic scaffolds (high


) and their planar aromatic counterparts  (low 

). We analyze specific bioisosteric replacements, such as the substitution of morpholine with spirooxetanes and phenyl rings with spiro[3.3]heptanes, supported by experimental protocols and physicochemical data.

Mechanistic Insight: Why Fsp3 Drives Solubility

To effectively utilize spirocycles, one must understand the causality behind the solubility improvement. It is not merely about adding "3D character"; it is about disrupting the crystal lattice energy.

The Thermodynamics of Solubility

Solubility (


) is governed by the General Solubility Equation (GSE). The transition from solid to solution involves two energy terms:
  • Crystal Packing Energy (Melting Point,

    
    ):  The energy required to break the solute-solute interactions in the crystal lattice.
    
  • Cavity Formation & Solvation (LogP): The energy required to create a cavity in the solvent and the energy released by solute-solvent interactions.

The Spirocyclic Advantage:

  • Planar Aromatics: High symmetry and planarity allow for tight

    
    -
    
    
    
    stacking, leading to high lattice energy (high
    
    
    ) and poor solubility.
  • Spirocycles: The orthogonal orientation of the rings creates a "kink" in the molecular geometry. This reduces molecular planarity and symmetry, disrupting crystal packing efficiency (lowering

    
    ) without significantly increasing lipophilicity (LogP).
    

Comparative Analysis: Spirocycles vs. Flat Alternatives

Case Study A: The Metabolic Shield

Comparison: Morpholine vs. 2-oxa-6-azaspiro[3.3]heptane (Spirooxetane)[3]

Morpholine is a ubiquitous solubility-enhancing group, but it suffers from oxidative metabolism at the


-carbon. The spirooxetane analog is a structural bioisostere that removes this metabolic liability while increasing 

.
FeatureMorpholine (Planar/Chair)Spirooxetane (Spirocyclic)Impact
Hybridization Low

(relative to core)
High

Increased complexity
Metabolic Liability High (Oxidative ring opening)Low (Steric/Electronic shielding)Extended

Basicity (

)
~8.3~6.0 - 6.8Improved membrane permeability
Solubility GoodExcellentMaintained/Improved

Field Insight: The lowered


 of the spirooxetane amine is critical. It reduces the percentage of ionized species at physiological pH (7.4), often improving passive permeability (PAMPA/Caco-2) despite the high polarity of the oxetane oxygen.
Case Study B: The Geometric Mimic

Comparison: Phenyl Ring vs. Spiro[3.3]heptane

Aromatic rings are often "scaffold fillers" that contribute to poor solubility.[4] The spiro[3.3]heptane moiety acts as a saturated bioisostere.[5][6]

PropertyPhenyl RingSpiro[3.3]heptaneComparison Data (Sonidegib Analogs)*
Geometry Planar (2D)Orthogonal (3D)Exit vectors are non-collinear but span similar space.
Lipophilicity High (High LogP)Moderate

LogD

-0.5 to -1.0
Solubility Low (High Lattice Energy)High>10-fold improvement often observed.
Metabolic Stability Variable (CYP oxidation)VariableIn Sonidegib analogs, spiro-replacement increased clearance (unexpected liability).

Note: While spiro[3.3]heptane improves physicochemical properties, the Sonidegib case study (Prysiazhniuk et al.) highlights that metabolic stability is not guaranteed and must be empirically determined.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting spirocyclic scaffolds based on the specific liability of the lead compound.

Scaffold_Selection Start Lead Compound Liability Analysis Solubility Liability: Poor Solubility? Start->Solubility Metabolism Liability: High Clearance? Start->Metabolism Vector Is the vector linear (para-phenyl)? Solubility->Vector Yes SpiroOx Select: Spirooxetane (Lowers pKa, blocks metabolism) Metabolism->SpiroOx Oxidative Liability Bicyclo Select: Bicyclo[1.1.1]pentane (Linear spacer) Vector->Bicyclo Yes (Linear) SpiroHep Select: Spiro[3.3]heptane (Angled spacer, disrupts packing) Vector->SpiroHep No (Kinked) SpiroHep->SpiroOx If H-bond acceptor needed

Caption: Decision tree for bioisosteric replacement strategies targeting specific physicochemical liabilities.

Experimental Protocols

To validate the advantages of spirocyclic candidates, you must use self-validating thermodynamic methods, not kinetic estimates.

Protocol 1: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility of the crystalline solid to quantify the lattice energy disruption effect.

  • Preparation: Weigh 1-2 mg of solid compound (Spirocyclic and Aromatic analog) into a glass vial.

  • Solvent Addition: Add 250 µL of buffer (e.g., PBS pH 7.4) to ensure a supersaturated suspension.

  • Equilibration:

    • Incubate at 25°C with constant shaking (300 rpm) for 24 hours .

    • Validation Step: Check pH at T=0 and T=24h. If pH shifts >0.2 units, the buffer capacity is insufficient; re-run with stronger buffer.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter plate.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol 2: Microsomal Stability ( )

Objective:[7] Compare the metabolic shielding of spiro-scaffolds vs. planar rings.

  • Incubation: Incubate test compounds (1 µM) with Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot samples at T = 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Data Processing: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Experimental Workflow Visualization

Fsp3_Characterization Compound Spirocyclic Candidate Shake Shake-Flask (24h) Compound->Shake HLM HLM Incubation Compound->HLM SubGraph_Sol Solubility Filter Filtration/Centrifuge Shake->Filter HPLC LC-UV Quant Filter->HPLC Decision Lead Promotion HPLC->Decision High Solubility? SubGraph_Met Metabolism Depletion Parent Depletion HLM->Depletion Clint Calc: Intrinsic Clearance Depletion->Clint Clint->Decision Low Clearance?

Caption: Parallel characterization workflow for validating Fsp3-driven property improvements.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][8] Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[9] ChemRxiv. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Comparative In Vitro Toxicity Profiling: 2,6-Diaza-spiro[4.5]decane Libraries vs. Traditional Scaffolds

[1]

Executive Summary

The shift from "flat" aromatic scaffolds to three-dimensional (3D) vectors is a defining trend in modern medicinal chemistry.[1][2] The 2,6-diaza-spiro[4.5]decane scaffold represents a high-Fsp³ moiety that offers superior physicochemical properties (solubility, metabolic stability) compared to traditional piperazine or biphenyl cores.[1] However, this scaffold introduces specific toxicological liabilities—primarily hERG inhibition and Phospholipidosis (PLD) —driven by its dicationic nature at physiological pH.

This guide provides an objective comparison of the 2,6-diaza-spiro[4.5]decane core against industry standards and outlines a self-validating screening workflow to de-risk these libraries early in the hit-to-lead phase.

Scientific Foundation: The "Escape from Flatland"

The 2,6-diaza-spiro[4.5]decane core is a "privileged structure" designed to improve clinical success rates by increasing the fraction of sp³-hybridized carbons (Fsp³).[1]

  • The Benchmark (Traditional): Flat scaffolds like piperazines or bi-aryl systems . While easy to synthesize, they often suffer from poor solubility and high non-specific binding (promiscuity) due to π-π stacking.[1]

  • The Contender (Spirocyclic): The 2,6-diaza-spiro[4.5]decane .[1] It forces substituents into orthogonal vectors.[1] This 3D geometry disrupts π-stacking, generally reducing promiscuity, but the basicity of the secondary amines (pKa ~9.5 and ~8.5) creates a risk for cationic trapping.[1]

Table 1: Physicochemical & Toxicity Profile Comparison[1]
FeaturePiperazine Core (Benchmark)2,6-Diaza-spiro[4.5]decane (Target)Impact on Screening
Geometry Planar / Chair (2D dominant)Orthogonal / Rigid (3D)Spiro reduces non-specific hydrophobic binding.[1]
Basicity (pKa) ~9.8 (Secondary amine)~9.5 & ~8.5 (Diamine)High Risk: Both cores are prone to lysosomal trapping (PLD).
hERG Liability High (if lipophilic tails added)Moderate to HighSpiro geometry can disrupt hERG π-stacking, but basicity remains a risk factor.[1]
Metabolic Stability Moderate (N-oxidation/dealkylation)HighQuaternary carbon blocks metabolic soft spots, potentially lowering reactive metabolite formation.[1]
Solubility ModerateHighReduces false positives in assays caused by compound precipitation.[1]
Critical Toxicity Mechanisms

To screen these libraries effectively, you must understand why they fail.[1]

A. Phospholipidosis (PLD)

The 2,6-diaza-spiro[4.5]decane core is a classic Cationic Amphiphilic Drug (CAD) motif.[1]

  • Mechanism: The basic amines become protonated in the acidic environment of the lysosome (pH ~4.5). Once charged, they cannot diffuse back out.[1] They interact with negatively charged phospholipids, inhibiting their degradation by phospholipases (e.g., LPLA2).

  • Result: Accumulation of phospholipids (lamellar bodies), leading to "foamy" macrophages and organ toxicity.

  • Comparison: Spirocycles often show higher PLD potential than piperazines due to increased lipophilicity combined with the dicationic character.

B. hERG Inhibition (Cardiotoxicity)[1]
  • Mechanism: The hERG channel pore has aromatic residues (Tyr652, Phe656) that bind drugs via cation-π and π-π interactions.[1]

  • Comparison: While the basic nitrogen of the spiro-ring mimics the pharmacophore of potent hERG blockers (like dofetilide), the rigid 3D structure of the 2,6-diaza-spiro[4.5]decane can be used to vector aromatic tails away from the channel walls, potentially offering a better safety margin than flexible piperazine analogs.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the mechanism of lysosomal trapping and the recommended screening cascade.

ToxicityPathwayscluster_cellCellular Toxicity MechanismsCompound2,6-Diaza-spiroLibrary MemberCytosolCytosol(pH 7.4)Compound->CytosolPassive DiffusionhERGhERG ChannelBlockadeCompound->hERGOff-Target BindingLysosomeLysosome(pH 4.5)Cytosol->LysosomePermeationTrappingProtonation (NH2+)& TrappingLysosome->TrappingIonizationPLDPhospholipidosis(Lamellar Bodies)Trapping->PLDInhibits LPLA2

Figure 1: Mechanism of Action for Cationic Amphiphilic Drug (CAD) toxicity common in diaza-spiro scaffolds.[1]

ScreeningWorkflowStartLibrary Prep(DMSO Stock)Step1Primary Screen:High-Content Cytotoxicity(Multiplexed)Start->Step1Decision1Viability < 80%?Step1->Decision1Step2Secondary Screen:Phospholipidosis (HCS)+ hERG BindingDecision1->Step2No (Safe)FailDiscard / Re-designDecision1->FailYes (Toxic)Step2->FailHigh LiabilityPassLead OptimizationStep2->PassLow PLD/hERG

Figure 2: Recommended screening cascade to filter spirocyclic libraries efficiently.

Experimental Protocols (Self-Validating Systems)

Do not treat these scaffolds as standard small molecules.[1] Their high basicity requires specific buffer controls.[1]

Protocol A: High-Content Phospholipidosis Screening (HCS)

Why this method? Traditional dye assays (Nile Red) are prone to artifacts with fluorescent compounds.[1] We use NBD-PE , a fluorescent phospholipid analog, to visualize accumulation directly.[1][3]

Materials:

  • Cell Line: HepG2 or CHO-K1 (Adherent).[1]

  • Reagent: NBD-PE (Nitrobenzoxadiazole-phosphatidylethanolamine).[1]

  • Positive Control: Amiodarone (Known PLD inducer).[1]

  • Negative Control: Acetaminophen.[1]

Step-by-Step:

  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well optical plates. Incubate 24h.

  • Dosing: Prepare library compounds in culture medium.

    • Critical: Adjust pH of the dosing solution if testing high concentrations (>50 µM), as spiro-diamines are strong bases.[1]

  • Co-Incubation: Add compounds + 5 µM NBD-PE simultaneously. Incubate for 24 hours.

  • Washing: Wash 3x with HBSS to remove non-internalized lipid.[1]

  • Fixation: Fix with 4% Paraformaldehyde (PFA) containing Hoechst 33342 (Nuclear stain).[1]

  • Imaging: Use a High-Content Imager (e.g., Cellomics or Operetta).[1]

    • Channel 1 (Blue): Nuclei (Count).[1]

    • Channel 2 (Green): NBD-PE Granularity.[1]

  • Analysis: Quantify "Spot Intensity per Cell."

    • Validation: Amiodarone must show >5-fold increase in spot intensity vs. vehicle.[1]

Protocol B: Fluorescence Polarization hERG Assay (Predictor)

Why this method? Patch clamp is too slow for library screening. FP is a robust surrogate for binding affinity.[1]

Materials:

  • Membrane Prep: Recombinant hERG membranes.[1]

  • Tracer: Red-shifted fluorescent hERG ligand (e.g., Predictor™ tracer).[1]

  • Buffer: Potassium channel buffer (must contain Mg2+ and K+).[1]

Step-by-Step:

  • Titration: Dilute 2,6-diaza-spiro compounds (10-point dose response, top conc 30 µM).

  • Incubation: Mix Membranes + Tracer + Compound in 384-well black plates.

    • Note: Spiro-compounds often have slower on-rates due to steric bulk.[1] Incubate for 4 hours (longer than the standard 2 hours for flat molecules) to reach equilibrium.

  • Read: Measure Fluorescence Polarization (mP).

  • Data: Calculate IC50.

    • Cut-off: Compounds with IC50 < 10 µM are flagged as high risk.[1]

Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
High Cytotoxicity (MTT) but Low PLD General mitochondrial toxicity or membrane disruption (non-specific).[1]Check logP. If >4, the compound is acting as a detergent. Reduce lipophilicity.[1][4]
High PLD Signal + Cell Loss Lysosomal burst (severe toxicity).[1]Retest at lower concentrations to separate PLD (mechanism) from death (outcome).
hERG IC50 varies by >3x Solubility issues or sticky compounds.[1]2,6-diaza-spiro compounds are soluble, but "greasy" tails may stick to plastic.[1] Use low-binding plates.
Conclusion

The 2,6-diaza-spiro[4.5]decane library offers a compelling alternative to piperazines, providing "escape from flatland" with improved metabolic stability.[1] However, the dicationic nature of this scaffold necessitates a rigorous screening funnel focused on lysosomal trapping (PLD) and hERG binding . By utilizing the HCS NBD-PE assay and ensuring extended incubation times in binding assays, researchers can effectively select spiro-leads that retain the geometric advantages without the toxicological penalties.[1]

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morelli, J. K., et al. (2006).[1] Validation of an in vitro screen for phospholipidosis using a high-content biology platform. Cell Biology and Toxicology. Link

  • Waring, M. J., et al. (2015).[1] An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery.[1] Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

Safety Operating Guide

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Ambiguity" Standard

As researchers, we often treat waste management as an administrative burden rather than a scientific process. This is a critical error. For complex spiro-heterocycles like 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS: 1389264-35-0), disposal is the final chemical reaction you will perform.

This compound is a spiro-fused cyclic carbamate/urea derivative . Its thermal decomposition does not yield benign ash; it generates nitrogen oxides (NOx) and potentially complex heterocyclic volatiles. Therefore, the only validated disposal method is High-Temperature Incineration (HTI) via a licensed hazardous waste handler.

Immediate Directives:

  • Do NOT dispose of down the drain (Hydrolysis risk/Bioaccumulation potential).

  • Do NOT mix with strong oxidizers (Amine functionality poses explosion risk).

  • Do NOT trash bin as "non-hazardous" (Treat as a bioactive intermediate).

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste stream. This compound is a drug-discovery scaffold, often used to constrain molecular geometry.

ParameterDataOperational Implication
Compound Name 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decaneOfficial manifesting name.[1]
CAS Number 1389264-35-0Use this for waste tags to ensure accurate EPA coding.
Molecular Formula C₇H₁₂N₂O₂High Nitrogen content implies NOx generation during combustion.
Functional Groups Secondary Amine, Cyclic Carbamate/LactoneBasic character. Incompatible with strong acids and oxidizers.
Physical State Solid (typically off-white powder)Dust hazard. Use N95 or fume hood during transfer.
Reactivity Stable under STP; HygroscopicKeep containers tightly sealed to prevent "caking" before disposal.

Pre-Disposal Treatment: The Self-Validating Protocol

Trusting a label is good; verifying the contents is better. Before adding this compound to a waste drum, perform this Self-Validating Compatibility Check . This prevents the "unknown reaction" scenario in the central waste room.

Step A: Phase Determination
  • Scenario 1: Pure Solid.

    • Action: Dispose of in the original container if possible, or transfer to a wide-mouth HDPE jar.

    • Validation: Visually inspect for deliquescence (absorbing moisture). If wet, treat as "Solid Waste Contaminated with Water."

  • Scenario 2: Solution (Reaction Mixture).

    • Action: You must identify the solvent.

    • Validation: Measure pH.

      • If pH < 4: Neutralize slowly with Sodium Bicarbonate before adding to organic waste drums to prevent drum pressurization.

      • If pH > 10: This compound is basic; it is compatible with basic organic waste streams.

Step B: Segregation Logic (The "Why")

You must segregate this waste stream based on its Amine Functionality .

  • Incompatible: Peroxides, Nitric Acid, Permanganates.

    • Mechanism: Amines + Oxidizers

      
       Exothermic oxidation or formation of unstable N-oxides.
      
  • Compatible: Non-halogenated organic solvents (Methanol, DMSO, Acetonitrile).

Detailed Disposal Workflow

This workflow is designed to meet strict EHS standards for pharmaceutical intermediates.

Protocol 1: Solid Waste (Pure Substance)
  • Containment: Place the substance in a clear, screw-top jar (Glass or HDPE).

  • Double-Bagging: Place the jar inside a 4-mil polyethylene zip-lock bag. This acts as secondary containment in case of jar breakage during transport.

  • Labeling:

    • Chemical Name: "7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane"[2][3]

    • Hazard Checkbox: "Irritant" and "Toxic" (Default for novel bioactive scaffolds).

    • Constituents: "100% Pure Substance".

  • Binning: Place in the "Solid Hazardous Waste" drum (typically blue or black barrel).

Protocol 2: Liquid Waste (Mother Liquor/Rinsate)
  • Solvent Check: Ensure the carrier solvent is Non-Halogenated (e.g., DMSO, MeOH). If Halogenated (DCM), use the Halogenated stream.

  • Concentration Limit: If the concentration is

    
    , consider precipitating the solid (via rotary evaporation) and disposing as solid waste to reduce liquid waste volume.
    
  • Pouring: Use a funnel. Do not splash.

  • Log Entry: Immediately log the volume and CAS number on the waste drum inventory sheet.

Decision Matrix & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane.

DisposalWorkflow Start Start: Waste Generation (CAS: 1389264-35-0) PhaseCheck Phase Determination Start->PhaseCheck SolidStream Solid Waste Stream PhaseCheck->SolidStream Pure/Precipitate LiquidStream Liquid/Solution Stream PhaseCheck->LiquidStream Dissolved Segregation Segregation Check (NO Oxidizers!) SolidStream->Segregation SolventID Identify Solvent LiquidStream->SolventID pHCheck pH Validation (Is pH 4-10?) SolventID->pHCheck Neutralize Neutralize (Prevent Drum Pressure) pHCheck->Neutralize No (Acidic/Basic) pHCheck->Segregation Yes (Neutral) Neutralize->pHCheck NonHaloBin Bin: Non-Halogenated Organic Waste Segregation->NonHaloBin DMSO/MeOH/EtOAc HaloBin Bin: Halogenated Organic Waste Segregation->HaloBin DCM/Chloroform SolidBin Bin: Solid Hazardous Waste (Double Bagged) Segregation->SolidBin Confirmed Safe

Figure 1: Operational decision tree for segregating spiro-heterocycle waste streams to ensure regulatory compliance and safety.

Emergency Procedures (Spill Response)

Even with perfect protocols, accidents happen.

  • Small Spill (< 5g/5mL):

    • Isolate: Mark the area.[1]

    • PPE: Wear Nitrile gloves (double gloved) and safety goggles.

    • Absorb: Use a standard spill pillow or vermiculite.

    • Clean: Wipe area with mild detergent and water. Dispose of all cleanup materials as Solid Hazardous Waste .

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[4] The spiro-amine structure suggests potential skin permeability; do not use solvents (like ethanol) to wash skin, as this may increase absorption.

    • Eyes: Flush for 15 minutes.[4][5][6] Seek medical attention immediately.

Regulatory & Classification Data

When filling out your hazardous waste manifest, use the following data to ensure the EPA/RCRA codes are accurate.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Not P-Listed or U-ListedClassify as D001 (Ignitable) if in organic solvent, or General Organic Waste.
DOT (Transport) Not Regulated (Solid)If in solution, the solvent dictates the UN number (e.g., UN1993 for Flammable Liquids).
GHS Labeling WarningH302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).

References

  • PubChem. (n.d.). 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane (Compound CID 72207586).[3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

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Reactant of Route 1
7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Reactant of Route 2
7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

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